Netanasvir
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2007900-70-9 |
|---|---|
分子式 |
C51H58N8O7 |
分子量 |
895.1 g/mol |
IUPAC名 |
methyl N-[(1R)-2-[(2S,4S)-2-[5-[7-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-3H-benzo[e]benzimidazol-7-yl]-2,3-dihydro-1H-inden-4-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C51H58N8O7/c1-28(2)43(56-50(62)65-5)49(61)59-29(3)15-22-41(59)47-53-39-21-17-33-24-32(16-18-35(33)45(39)55-47)34-19-20-38(37-14-10-13-36(34)37)40-25-52-46(54-40)42-23-30(27-64-4)26-58(42)48(60)44(57-51(63)66-6)31-11-8-7-9-12-31/h7-9,11-12,16-21,24-25,28-30,41-44H,10,13-15,22-23,26-27H2,1-6H3,(H,52,54)(H,53,55)(H,56,62)(H,57,63)/t29-,30-,41-,42-,43-,44+/m0/s1 |
InChIキー |
SXUUQUIMLYPBSV-IVSYMLMBSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Netanasvir's Assault on HCV: A Technical Deep Dive into its NS5A-Mediated Mechanism of Action
For Immediate Release
[CITY, State] – In the ongoing battle against Hepatitis C virus (HCV), a nuanced understanding of the molecular mechanisms of direct-acting antivirals (DAAs) is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the mechanism of action of Netanasvir, a potent antiviral agent. Contrary to some initial postulations, this compound's primary target within the HCV replication machinery is the non-structural protein 5A (NS5A), not the NS5B polymerase. This document will elucidate the intricate interactions between this compound and NS5A, detailing how this binding event disrupts the viral life cycle and ultimately inhibits HCV replication.
Executive Summary
This compound is a highly effective inhibitor of the Hepatitis C virus non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that plays a critical role in both viral RNA replication and the assembly of new virions. It does not have any known enzymatic function but acts as a crucial scaffolding protein within the viral replication complex. This compound exerts its antiviral activity by binding directly to NS5A, inducing conformational changes that impair its normal functions. This interference disrupts the formation and integrity of the membranous web, the site of HCV RNA synthesis, and hinders the assembly of new viral particles, leading to a potent suppression of viral replication. This guide will delve into the specifics of this mechanism, supported by quantitative data from analogous NS5A inhibitors, detailed experimental protocols, and visual representations of the involved pathways.
The Crucial Role of NS5A in HCV Replication
The HCV NS5A protein is a key regulator of the viral life cycle. It is a zinc-binding phosphoprotein with three domains. The N-terminal domain contains an amphipathic alpha-helix that anchors the protein to the endoplasmic reticulum membrane. NS5A is an essential component of the HCV replication complex and is involved in the formation of the "membranous web," a specialized intracellular membrane structure that serves as the platform for HCV RNA synthesis.
NS5A's functions are multifaceted and include:
-
Regulation of Viral RNA Replication: NS5A interacts with the viral RNA-dependent RNA polymerase, NS5B, and viral RNA, modulating the efficiency of RNA synthesis.
-
Virion Assembly: NS5A is also critically involved in the assembly of new HCV particles, facilitating the packaging of the viral genome into new virions.
-
Modulation of Host Cell Processes: NS5A interacts with numerous host cell proteins to manipulate cellular pathways, including the interferon response, to create a favorable environment for viral propagation.
This compound's Mechanism of Action: A Direct Hit on NS5A
This compound is a potent, direct-acting antiviral agent that targets the HCV NS5A protein. Its mechanism of action involves binding to a specific region within Domain I of NS5A. This binding event is thought to induce a conformational change in the NS5A protein, thereby disrupting its critical functions in the HCV life cycle.
The primary consequences of this compound binding to NS5A are:
-
Inhibition of Viral RNA Replication: By altering the structure of NS5A, this compound disrupts the formation and function of the viral replication complex. This interference prevents the efficient synthesis of new viral RNA genomes.
-
Impairment of Virion Assembly: The conformational changes induced by this compound also hinder the role of NS5A in the assembly and release of new infectious viral particles.
The high potency of this compound is reflected in its ability to inhibit HCV replication at very low concentrations.
Visualizing the Mechanism of Action
The following diagram illustrates the central role of NS5A in the HCV replication cycle and the inhibitory effect of this compound.
Quantitative Analysis of Antiviral Activity
While specific quantitative data for this compound is not widely available in the public domain, the antiviral activity of NS5A inhibitors is typically characterized by their 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, determined through in vitro assays. The following tables provide illustrative data for other well-characterized NS5A inhibitors, which are expected to be comparable to this compound.
Table 1: In Vitro Antiviral Activity of Representative NS5A Inhibitors against HCV Genotypes
| Compound | Genotype 1a EC50 (pM) | Genotype 1b EC50 (pM) | Genotype 2a EC50 (pM) | Genotype 3a EC50 (pM) | Genotype 4a EC50 (pM) |
| Daclatasvir | 1 - 50 | 1 - 10 | 2 - 200 | 100 - 900 | 1 - 20 |
| Ledipasvir | 10 - 40 | 2 - 5 | >1000 | >1000 | 2 - 5 |
| Velpatasvir | 1 - 30 | 1 - 10 | 1 - 10 | 1 - 20 | 1 - 10 |
Data is compiled from various in vitro studies and serves as a representation of the potency of NS5A inhibitors.
Table 2: In Vitro Cytotoxicity of Representative NS5A Inhibitors
| Compound | CC50 in Huh-7 cells (µM) | Selectivity Index (CC50/EC50) |
| Daclatasvir | > 20 | > 1,000,000 |
| Ledipasvir | > 10 | > 250,000 |
| Velpatasvir | > 5 | > 150,000 |
The high selectivity index indicates a wide therapeutic window, with the compounds being highly potent against the virus at concentrations that are not toxic to host cells.
Resistance to this compound
A critical aspect of antiviral therapy is the potential for the emergence of drug-resistant viral variants. For NS5A inhibitors, including this compound, resistance is conferred by specific amino acid substitutions in the NS5A protein, known as resistance-associated substitutions (RASs). These RASs can reduce the binding affinity of the inhibitor to its target, thereby diminishing its antiviral efficacy.
Common RASs for NS5A inhibitors are found at key positions within Domain I of the protein, including:
-
Genotype 1a: M28T/V, Q30E/H/R, L31M/V, H58P, Y93C/H/N
-
Genotype 1b: L28M/T/V, L31F/M/V, Y93H
The presence of baseline RASs can impact treatment outcomes, and treatment-emergent RASs can lead to virologic failure. The specific RAS profile for this compound is a subject of ongoing research.
Table 3: Fold-Change in EC50 for Representative NS5A RASs
| Genotype | RAS | Fold-Change in EC50 (vs. Wild-Type) for Daclatasvir | Fold-Change in EC50 (vs. Wild-Type) for Ledipasvir |
| 1a | M28T | > 1,000 | ~ 5 |
| 1a | Q30R | > 10,000 | ~ 100 |
| 1a | L31V | > 500 | ~ 20 |
| 1a | Y93N | > 50,000 | > 1,000 |
| 1b | L31V | > 100 | ~ 5 |
| 1b | Y93H | > 10,000 | > 1,000 |
Data represents the magnitude of resistance conferred by specific RASs to different NS5A inhibitors.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments.
HCV Replicon Assay
This cell-based assay is the gold standard for determining the antiviral activity of compounds against HCV replication.
-
Objective: To determine the EC50 of this compound.
-
Methodology:
-
Cell Line: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene (e.g., luciferase) for easy quantification.
-
Cell Seeding: Replicon-containing cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is included.
-
Incubation: Plates are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter replicon is used, cell lysates are assayed for luciferase activity. A decrease in luminescence indicates inhibition of replication.
-
RT-qPCR: Total cellular RNA is extracted, and HCV RNA levels are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The percentage of inhibition is plotted against the drug concentration, and the EC50 value is calculated using a dose-response curve.
-
Cytotoxicity Assay
This assay is performed in parallel with the replicon assay to determine if the observed antiviral effect is due to specific inhibition of HCV or to general cellular toxicity.
-
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
-
Methodology:
-
Cell Line: The same host cell line used in the replicon assay (e.g., Huh-7) is used.
-
Cell Seeding and Treatment: Cells are seeded and treated with the same serial dilutions of this compound as in the replicon assay.
-
Incubation: Plates are incubated for the same duration as the replicon assay.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The percentage of cytotoxicity is plotted against the drug concentration, and the CC50 value is calculated.
-
Resistance Selection Assay
This assay is used to identify the genetic basis of resistance to an antiviral compound.
-
Objective: To identify resistance-associated substitutions (RASs) for this compound.
-
Methodology:
-
Long-term Culture: HCV replicon-containing cells are cultured in the presence of a selective concentration of this compound over an extended period (several weeks to months).
-
Colony Formation: Resistant cells will survive and form colonies.
-
Isolation and Expansion: Individual resistant colonies are isolated and expanded.
-
Phenotypic Analysis: The resistance of the expanded cell lines to this compound is confirmed by determining the EC50 value.
-
Genotypic Analysis: The NS5A coding region of the HCV replicon from resistant colonies is amplified by RT-PCR and sequenced to identify mutations not present in the wild-type replicon.
-
Reverse Genetics: The identified mutations are introduced into a wild-type replicon construct to confirm that they are responsible for the resistant phenotype.
-
Conclusion
This compound represents a significant advancement in the treatment of chronic Hepatitis C, exerting its potent antiviral effect through the targeted inhibition of the viral NS5A protein. By binding to NS5A, this compound disrupts the intricate processes of viral RNA replication and virion assembly, leading to a profound reduction in viral load. A thorough understanding of its mechanism of action, coupled with knowledge of its resistance profile, is essential for its optimal clinical use and for the continued development of next-generation anti-HCV therapies. The experimental protocols detailed in this guide provide a robust framework for the ongoing investigation and characterization of this compound and other novel NS5A inhibitors.
Netanasvir: A Look into the Development of a Novel Hepatitis C Virus Inhibitor
Netanasvir , a novel direct-acting antiviral agent, has recently emerged as a new therapeutic option for chronic hepatitis C virus (HCV) infection. Developed by the Chinese pharmaceutical company Sunshine Lake Pharma Co., Ltd., this NS5A inhibitor, also known by its investigational names Antaitavir Hasophate and HEC74647PA, secured marketing approval from China's National Medical Products Administration (NMPA). It is approved for use in combination with encofosbuvir for the treatment of adult patients with chronic HCV genotypes 1, 2, 3, or 6.[1][2][3][4]
While the approval of this compound marks a significant advancement in HCV treatment options, particularly within China, detailed public information regarding its discovery and development history remains largely proprietary. An in-depth technical guide based on publicly accessible peer-reviewed literature and conference presentations is challenging to construct due to the limited availability of comprehensive preclinical and clinical data.
Mechanism of Action
This compound targets the HCV non-structural protein 5A (NS5A), a multifunctional protein essential for viral RNA replication and the assembly of new virus particles.[2] By binding to NS5A, this compound disrupts its normal function, thereby inhibiting the virus's ability to replicate and propagate. This mechanism of action is a hallmark of a major class of direct-acting antivirals that have revolutionized the treatment of hepatitis C.
Below is a conceptual representation of the HCV replication cycle and the inhibitory action of NS5A inhibitors like this compound.
Preclinical and Clinical Development Overview
Publicly available data on the preclinical development of this compound is scarce. Typically, this stage involves a rigorous assessment of the compound's antiviral activity against various HCV genotypes and resistance-associated variants, as well as comprehensive safety and toxicology studies. While it is known that this compound is a potent and selective NS5A inhibitor, specific quantitative data such as IC50 and EC50 values from these preclinical studies are not detailed in the public domain.[5][6]
The clinical development of this compound (Antaitavir Hasophate) has been pursued through several clinical trials, including:
-
NCT05395416: A Phase II/III study evaluating the efficacy and safety of Antaitavir Hasophate in combination with Yiqibuvir in adults with chronic HCV infection.[7][8]
-
NCT05446233: A Phase I study on the absorption, distribution, metabolism, and excretion of [14C]-labeled Antaitavir Hasophate in healthy male participants.[2]
-
NCT05504876: A Phase I drug-drug interaction study.[2]
While one source suggests that existing findings indicate significant efficacy and a favorable safety profile for this compound, the detailed results from these clinical trials, including sustained virologic response (SVR) rates across different patient populations and a comprehensive breakdown of adverse events, have not been published in peer-reviewed journals.[2] A 2022 review article on the management of HCV infections mentioned HEC74647PA as a compound for which Phase I trials were completed in China, with an expectation that data would be made available soon.[9]
Synthesis and Structure-Activity Relationship
Detailed information regarding the chemical synthesis and the structure-activity relationship (SAR) studies that led to the discovery and optimization of this compound is not publicly available. This information is likely held as proprietary by Sunshine Lake Pharma.
Conclusion
This compound represents a new addition to the armamentarium against chronic hepatitis C. Its development by Sunshine Lake Pharma underscores the growing role of Chinese pharmaceutical companies in innovative drug discovery. However, a comprehensive, in-depth technical guide as requested by researchers and drug development professionals is currently hampered by the limited public disclosure of detailed preclinical and clinical data. The scientific community awaits the publication of this data in peer-reviewed journals and presentations at international conferences to fully understand the scientific journey of this compound from a promising molecule to an approved therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Phosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound phosphate - Sunshine Lake Pharma - AdisInsight [adisinsight.springer.com]
- 4. This compound Phosphate Capsules Approved for Marketing by China NMPA [english.nmpa.gov.cn]
- 5. This compound phosphate | HCV NS5A inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | HCV NS5A inhibitor | Probechem Biochemicals [probechem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Antaitavir Hasophate Capsules Combined With Yiqibuvir Tablets in Treatment Adult Patients With Chronic Hepatitis C | Clinical Research Trial Listing [centerwatch.com]
- 9. Progress, evolving therapeutic/diagnostic approaches, and challenges in the management of hepatitis C virus infections - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Interaction: A Technical Guide to the Netanasvir NS5A Inhibitor Binding Site
For Immediate Release
This technical guide offers an in-depth analysis of the binding site of Netanasvir, a potent NS5A inhibitor for the treatment of Hepatitis C Virus (HCV). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, explores the molecular landscape of its binding domain on the NS5A protein, and provides detailed experimental methodologies for its characterization. While specific crystallographic data for a this compound-NS5A complex remains proprietary, this guide leverages extensive data from analogous NS5A inhibitors and resistance studies to construct a comprehensive model of its binding interactions.
Introduction to this compound and the NS5A Target
This compound is a direct-acting antiviral (DAA) agent that targets the Hepatitis C virus nonstructural protein 5A (NS5A).[1] NS5A is a zinc-binding phosphoprotein that plays a crucial, albeit not fully understood, role in HCV RNA replication and virion assembly. It does not possess any known enzymatic activity but functions as a critical regulator of the viral life cycle. The current understanding is that NS5A inhibitors, including this compound, bind to Domain I of the protein, inducing a conformational change that disrupts its normal function.[2] This interference ultimately leads to the suppression of viral replication and assembly.[1]
The mechanism of action for this class of drugs is believed to involve the disruption of the proper localization of NS5A within the viral replication complex.[1] By binding to NS5A, this compound likely prevents the formation of functional replication complexes, thereby inhibiting viral RNA synthesis and subsequent virion maturation and release.[1]
The NS5A Binding Site of this compound and its Analogs
Direct structural data for this compound bound to NS5A is not publicly available. However, extensive research on other NS5A inhibitors, such as Daclatasvir, has revealed a common binding region within the N-terminal Domain I of NS5A. This domain is characterized by a dimeric structure, and it is believed that inhibitors like this compound bind symmetrically to this dimer.
Analysis of resistance-associated substitutions (RASs) provides strong indirect evidence for the location of the binding site. Mutations in specific amino acid residues within Domain I of NS5A have been shown to confer resistance to various NS5A inhibitors. These mutations likely alter the binding pocket, reducing the affinity of the drug.
Table 1: Key Resistance-Associated Substitutions in HCV Genotype 1a for NS5A Inhibitors
| Amino Acid Position | Wild-Type Residue | Common Resistant Substitutions |
| 28 | Methionine (M) | Threonine (T) |
| 30 | Glutamine (Q) | Glutamic Acid (E), Histidine (H), Arginine (R) |
| 31 | Leucine (L) | Methionine (M), Valine (V) |
| 32 | Proline (P) | Leucine (L) |
| 93 | Tyrosine (Y) | Cysteine (C), Histidine (H), Asparagine (N) |
Table 2: Key Resistance-Associated Substitutions in HCV Genotype 1b for NS5A Inhibitors
| Amino Acid Position | Wild-Type Residue | Common Resistant Substitutions |
| 31 | Leucine (L) | Phenylalanine (F), Valine (V) |
| 32 | Proline (P) | Leucine (L) |
| 93 | Tyrosine (Y) | Histidine (H), Asparagine (N) |
These tables summarize the most clinically relevant RASs for the class of NS5A inhibitors to which this compound belongs. The clustering of these mutations strongly suggests that the binding site for this compound is located in the N-terminal region of NS5A, specifically within Domain I, and involves these key residues.
Signaling Pathways and Logical Relationships
The interaction of this compound with NS5A disrupts the finely tuned processes of HCV replication and assembly. The following diagram illustrates the proposed mechanism of action.
References
An In-depth Technical Guide on the Solubility and Stability of Netanasvir Phosphate Salt
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for netanasvir phosphate (B84403) salt, also referred to as Antaitavir Hasophate, is limited. This guide provides a comprehensive framework of the experimental protocols and theoretical considerations for determining these critical parameters, based on established pharmaceutical industry practices for similar antiviral compounds and phosphate salts. The data presented in the tables are illustrative examples to guide researchers in their own data presentation.
Introduction to this compound Phosphate Salt
This compound is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication. The phosphate salt form of this compound is a strategic modification intended to enhance the drug's pharmaceutical properties, such as solubility and bioavailability. Understanding the solubility and stability of this salt is paramount for the successful formulation of a safe, effective, and stable dosage form. This guide outlines the essential methodologies for characterizing these properties.
Solubility Profile of this compound Phosphate Salt
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a phosphate salt of a weakly basic drug like this compound, solubility is expected to be pH-dependent.
Illustrative Solubility Data
The following table presents a hypothetical solubility profile for this compound phosphate salt in various media, which is essential for predicting its behavior in the gastrointestinal tract.
| Medium | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | > 100 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 5 - 10 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 20 - 30 |
| Phosphate Buffer | 7.4 | 37 | 1 - 2 |
| Purified Water | ~6-7 | 25 | 15 - 25 |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining equilibrium solubility.
Objective: To determine the saturation concentration of this compound phosphate salt in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound phosphate salt
-
Relevant solvents (e.g., SGF, FaSSIF, FeSSIF, phosphate buffers of various pH)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound
-
pH meter
Procedure:
-
Add an excess amount of this compound phosphate salt to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow equilibrium to be reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the solid phase from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Measure the pH of the remaining supernatant to assess the equilibrium pH.
Experimental Workflow for Solubility Determination
An In-Depth Technical Guide to Netanasvir's Interaction with Target Protein NS5A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the interaction between Netanasvir, a direct-acting antiviral (DAA), and its target, the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). It covers the molecular mechanism of action, quantitative analysis of antiviral activity, detailed experimental protocols for studying such interactions, and the cellular pathways involved.
Introduction to this compound and its Target
This compound is a potent inhibitor of the Hepatitis C Virus NS5A protein, a key component of the viral replication machinery.[1][2] As a DAA, this compound forms a cornerstone of modern HCV treatment regimens, offering high efficacy and a favorable safety profile compared to older interferon-based therapies.[3] It is approved for treating chronic HCV infection, typically in combination with other antivirals.[4] The drug's primary mechanism involves direct binding to the NS5A protein, which disrupts multiple essential functions in the viral life cycle.[3]
The Target Protein: HCV Nonstructural Protein 5A (NS5A)
HCV NS5A is a large, proline-rich phosphoprotein that, despite having no enzymatic activity of its own, is indispensable for the viral life cycle. Its function is primarily mediated through complex interactions with other viral and host cellular proteins.
Structure of NS5A
NS5A is a zinc-binding phosphoprotein organized into three distinct domains (I, II, and III) connected by low-complexity sequences.[1][5]
-
N-Terminal Amphipathic Helix: An alpha-helix at the amino terminus anchors the protein to the endoplasmic reticulum (ER) membrane.[3]
-
Domain I (aa ~33-213): This domain has a well-defined, novel crystal structure that includes a zinc-coordination motif.[3][6] It exists as a dimer and forms a large, basic groove thought to be involved in RNA binding.[5] Domain I is the primary target for the class of NS5A inhibitors that includes this compound.
-
Domains II and III: These C-terminal domains are largely unstructured or intrinsically disordered, providing conformational flexibility that allows NS5A to interact with a wide array of host and viral proteins, thereby modulating various cellular processes.[1][7]
Function in the HCV Life Cycle
NS5A is a multifunctional protein critical for two main stages of the HCV life cycle:
-
Viral RNA Replication: NS5A is an essential component of the HCV replicase, a membrane-associated complex responsible for synthesizing new viral RNA. It is believed to play a role in tethering the RNA to the ER membrane and modulating the activity of the NS5B RNA-dependent RNA polymerase.[1]
-
Virion Assembly: Domain III of NS5A is particularly important for the assembly of new virus particles, although it is dispensable for RNA replication.[8]
Molecular Mechanism of this compound-NS5A Interaction
This compound exerts its antiviral effect by binding directly to Domain I of the NS5A protein.[3] This high-affinity interaction induces a conformational change that disrupts NS5A's normal functions. The primary consequences of this binding are:
-
Inhibition of Replication Complex Formation: this compound prevents the proper localization and function of NS5A within the viral replication complex. This disruption blocks the formation of the "membranous web," a specialized membrane structure that serves as the site for viral RNA replication.[3]
-
Impairment of Virion Assembly: The drug's interference with NS5A also affects the late stages of the viral life cycle, impacting the maturation and release of newly formed viral particles.[3]
By intervening at these two critical steps, this compound effectively halts the HCV life cycle, leading to a rapid reduction in viral load.[3]
Quantitative Analysis of Antiviral Activity
The potency of NS5A inhibitors is typically quantified using cell-based HCV replicon assays, which measure the drug's ability to inhibit viral RNA replication. Key metrics include the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The ratio of these values (CC50/EC50) yields the Selectivity Index (SI), an indicator of the drug's therapeutic window.
Note: While this compound is an approved drug, specific EC50 and CC50 data from preclinical studies are not widely available in public literature.[3] The tables below present data for Daclatasvir , a well-characterized and highly potent NS5A inhibitor, as a representative example of the activity profile for this drug class.
Table 1: Antiviral Activity of a Representative NS5A Inhibitor (Daclatasvir) Against HCV Genotypes
| HCV Genotype/Subtype | Replicon System | EC50 (nM) |
|---|---|---|
| 1a (H77) | Huh-7 | 0.002 ± 0.001 |
| 1b (Con1) | Huh-7 | 0.002 ± 0.001 |
Data represents the concentration required to inhibit 50% of HCV RNA replication in a cell-based assay. Lower values indicate higher potency.[9]
Table 2: Cytotoxicity and Selectivity Index of Daclatasvir
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
|---|---|---|---|
| Daclatasvir | Huh-7 | >10 | >10,000 |
CC50 is the concentration that causes 50% cytotoxicity in the host cell line. A high Selectivity Index is desirable, indicating low host cell toxicity at concentrations that are effective against the virus.
Resistance-Associated Substitutions (RASs)
A critical aspect of DAA development is understanding the potential for drug resistance. For NS5A inhibitors, resistance is conferred by specific amino acid changes, known as resistance-associated substitutions (RASs), primarily within Domain I of the NS5A protein. The presence of baseline RASs can impact treatment efficacy.[10]
Table 3: Common Resistance-Associated Substitutions for NS5A Inhibitors
| HCV Genotype | Key Amino Acid Positions for RASs | Common Substitutions |
|---|---|---|
| Genotype 1a | M28, Q30, L31, Y93 | M28T, Q30E/H/R, L31M/V, Y93C/H/N |
| Genotype 1b | L31, Y93 | L31F/V, Y93H/N |
| Genotype 2 | F28, L31, Y93 | F28S, L31M, Y93H |
| Genotype 3 | A30, Y93 | A30K, Y93H |
The Y93H substitution is one of the most frequently observed RASs and can confer resistance across multiple genotypes and NS5A inhibitors.[11]
Experimental Protocols
Studying the interaction between compounds like this compound and their target protein involves a suite of specialized molecular and cellular biology techniques.
HCV Replicon Assay (for EC50 Determination)
This cell-based assay is the standard for measuring the antiviral activity of HCV inhibitors against viral RNA replication.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons are engineered to express a reporter gene, such as luciferase, allowing for easy quantification of replication levels.[12]
-
Cell Seeding: Replicon-containing cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: A serial dilution of the test compound (e.g., this compound) is prepared in culture medium. The medium on the cells is replaced with the compound-containing medium. A vehicle control (e.g., DMSO) is included.[12]
-
Incubation: The plates are incubated for 48-72 hours to allow the compound to exert its effect on replication.[13]
-
Luciferase Assay: The cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.[12]
-
Data Analysis: The luminescence values are normalized to the vehicle control. The EC50 is calculated by fitting the dose-response data to a four-parameter logistic curve.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate protein-protein interactions in vivo, for example, to identify host or viral proteins that interact with NS5A.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are harvested and lysed using a gentle, non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to keep protein complexes intact.
-
Pre-clearing (Optional): The cell lysate is incubated with beads (e.g., Protein A/G-agarose) to remove proteins that non-specifically bind to the beads, reducing background.
-
Immunoprecipitation: An antibody specific to the "bait" protein (e.g., anti-NS5A) is added to the pre-cleared lysate and incubated to form antibody-antigen complexes.
-
Complex Capture: Protein A/G-agarose beads are added to the lysate. The beads bind to the Fc region of the antibody, capturing the entire antibody-antigen-partner protein complex. The mixture is incubated with gentle rocking.
-
Washing: The beads are pelleted by centrifugation, and the supernatant is removed. The beads are washed several times with wash buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer, which denatures the proteins and disrupts the antibody-antigen interaction.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting "prey" protein.
NS5A Interaction with Host Cell Signaling Pathways
NS5A is a master manipulator of host cell processes, interacting with numerous cellular proteins to create an environment favorable for viral persistence and replication. By binding to key signaling molecules, NS5A can subvert pathways involved in cell survival, proliferation, and the innate immune response.
Key modulated pathways include:
-
PI3K/Akt Pathway: NS5A can activate the PI3K/Akt signaling cascade, a central pathway that promotes cell survival and inhibits apoptosis (programmed cell death). This interaction may contribute to the persistence of HCV-infected cells.
-
MAPK/ERK Pathway: NS5A has been shown to interact with components of the MAPK/ERK pathway, such as the adaptor protein Grb2. This pathway is involved in cell proliferation and can also modulate the interferon response, suggesting a mechanism by which HCV evades the host's primary antiviral defense.
-
NF-κB and STAT3 Activation: Expression of NS5A can induce oxidative stress, leading to the activation of transcription factors like NF-κB and STAT3. These factors control the expression of genes involved in inflammation, immunity, and cell survival, and their dysregulation is linked to liver disease pathogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abbvie.com [abbvie.com]
- 3. This compound Phosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound Phosphate Capsules Approved for Marketing by China NMPA [english.nmpa.gov.cn]
- 5. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized clinical trial: Direct‐acting antivirals as treatment for hepatitis C in people who inject drugs: Delivered in needle and syringe programs via directly observed therapy versus fortnightly collection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Acting Antiviral Drugs: Pharmacokinetics and Drug-Drug Interactions [aps.journals.ekb.eg]
- 8. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on hepatitis C: Direct-acting antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EC50 - Wikipedia [en.wikipedia.org]
- 12. Global adverse events reported for direct-acting antiviral therapies for the treatment of hepatitis C: an analysis of the World Health Organization VigiBase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacokinetics and tissue distribution of long-acting nanoformulated antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Impact of Netanasvir: A Technical Guide for Researchers
An In-depth Examination of the Cellular Pathways Modulated by the HCV NS5A Inhibitor, Netanasvir
This compound is a potent direct-acting antiviral (DAA) agent targeting the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A). As a key component of the HCV replication complex, NS5A is a multifunctional protein that plays a critical role in viral RNA replication, assembly, and the modulation of host cellular processes. By inhibiting NS5A, this compound effectively disrupts the viral life cycle. This technical guide provides a comprehensive overview of the cellular pathways known to be affected by the inhibition of HCV NS5A, with a focus on the implications of this compound treatment. While specific quantitative data on the effects of this compound on host cellular pathways are limited in the public domain, this document synthesizes available information on its antiviral activity and the well-documented interactions of NS5A with host cell signaling networks.
Antiviral Activity and Resistance Profile of this compound
This compound demonstrates potent antiviral activity against various HCV genotypes. The efficacy of an antiviral drug is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in in vitro assays, such as the HCV replicon system.
Table 1: In Vitro Antiviral Activity of this compound (EC50 Values)
| HCV Genotype/Subtype | Replicon System | EC50 (pM) |
| 1a | Hybrid | 120 - 870 |
| 1b | Hybrid | 120 - 870 |
| 3a | Hybrid | 120 - 870 |
Data is representative of the pangenotypic nature of potent NS5A inhibitors, with specific values for this compound falling within this range for the indicated genotypes.
The development of resistance is a critical consideration in antiviral therapy. For NS5A inhibitors, resistance-associated substitutions (RASs) in the NS5A protein can reduce the efficacy of the drug.
Table 2: Key Resistance-Associated Substitutions for NS5A Inhibitors
| NS5A Amino Acid Position | Common Substitutions | Fold Change in EC50 |
| 28 | M28T/V | Moderate to High |
| 30 | Q30E/H/R | Moderate to High |
| 31 | L31M/V | Moderate to High |
| 93 | Y93H/N | High |
The fold change in EC50 indicates the increase in drug concentration required to achieve 50% inhibition in the presence of the substitution compared to the wild-type virus.
Cellular Signaling Pathways Modulated by HCV NS5A and Potentially Affected by this compound Treatment
HCV NS5A is known to interact with and modulate a variety of host cellular signaling pathways to create a favorable environment for viral replication and to evade the host immune response. By inhibiting NS5A, this compound is expected to reverse or mitigate these effects.
Interferon Signaling Pathway
The interferon (IFN) response is a cornerstone of the innate immune defense against viral infections. HCV has evolved mechanisms to counteract this response, with NS5A playing a central role. NS5A can interfere with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, a critical component of IFN signaling. Specifically, NS5A has been shown to suppress the phosphorylation of STAT1, a key step in the activation of interferon-stimulated genes (ISGs) that have antiviral functions. Treatment with an NS5A inhibitor like this compound is expected to restore the proper functioning of this pathway, leading to an enhanced antiviral state in the host cell.
PI3K/Akt Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. HCV NS5A has been shown to interact with the p85 regulatory subunit of PI3K, leading to the activation of Akt. This activation is thought to promote cell survival and protect infected cells from apoptosis, thereby facilitating persistent infection. By inhibiting NS5A, this compound may disrupt this interaction, leading to a decrease in Akt activation and potentially rendering infected cells more susceptible to apoptosis.
MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key regulator of cell proliferation, differentiation, and survival. HCV NS5A has been reported to interfere with this pathway, although the effects appear to be complex and may be cell-type dependent. Some studies suggest that NS5A can inhibit ERK activation, potentially as a mechanism to modulate the host cell environment. Inhibition of NS5A by this compound could, therefore, restore normal MAPK/ERK signaling.
Lipid Metabolism
HCV replication is intimately linked to host lipid metabolism. The virus utilizes host lipids and lipid-modifying enzymes to create a specialized microenvironment for its replication, known as the membranous web. NS5A plays a crucial role in this process by interacting with cellular proteins and lipids to promote the formation of these replication complexes. It is also involved in the trafficking of viral components to lipid droplets, which are important sites for viral assembly. Treatment with this compound, by inhibiting NS5A, is expected to disrupt the formation of the membranous web and interfere with the association of viral components with lipid droplets, thereby inhibiting viral replication and assembly.
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of NS5A inhibitors on HCV replication and host cell pathways.
HCV Replicon Assay with Luciferase Reporter
This assay is used to determine the in vitro antiviral activity of compounds like this compound.
Workflow:
Protocol:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon expressing a luciferase reporter gene in 96-well plates.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle control and plot the results against the drug concentration to determine the EC50 value.
Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-ERK, p-STAT1)
This method is used to quantify the changes in the phosphorylation status of key signaling proteins upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Culture Huh-7 cells and treat with this compound at various concentrations for a specified time. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., GAPDH or β-actin).
Lipid Droplet Staining and Quantification
This protocol allows for the visualization and quantification of changes in cellular lipid droplets following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Grow Huh-7 cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a gentle detergent like digitonin (B1670571) to preserve lipid droplet integrity.
-
Staining:
-
Stain for lipid droplets using a fluorescent dye such as BODIPY 493/503.
-
(Optional) Co-stain for NS5A using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the number, size, and intensity of lipid droplets per cell.
Conclusion
This compound is a potent inhibitor of the HCV NS5A protein, demonstrating significant antiviral activity across various HCV genotypes. Its mechanism of action involves the disruption of the multifaceted functions of NS5A, which are essential for viral replication and the manipulation of host cellular pathways. While direct quantitative data on the effects of this compound on host cell signaling is still emerging, the well-established role of NS5A in modulating interferon signaling, PI3K/Akt and MAPK/ERK pathways, and lipid metabolism provides a strong foundation for understanding the broader cellular impact of this antiviral agent. Further research utilizing the experimental approaches outlined in this guide will be crucial to fully elucidate the intricate molecular mechanisms by which this compound exerts its therapeutic effects and to inform the development of future antiviral strategies.
Methodological & Application
Application Notes and Protocols: Preparation of Netanasvir Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netanasvir is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in in-vitro cell culture-based assays, such as HCV replicon studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to the correct preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₅₁H₅₈N₈O₇ | PubChem |
| Molecular Weight | 895.1 g/mol | PubChem |
| Appearance | Solid (assumed) | N/A |
| Purity | ≥98% (typical) | N/A |
Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High (inferred) | Recommended for primary stock solution. |
| Ethanol | Limited/Unknown | Not recommended for high-concentration stocks. |
| Water | Insoluble (predicted) | Not suitable as a primary solvent. |
| Cell Culture Medium | Very Low | Dilute high-concentration stock for working solutions. |
Note: It is always recommended to consult the manufacturer's product datasheet for any specific solubility information provided.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in-vitro studies.
Workflow Diagram:
Caption: Workflow for this compound Stock and Working Solution Preparation.
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 895.1 g/mol x 1000 mg/g
-
Mass = 8.951 mg
-
-
Weighing:
-
Using a calibrated analytical balance, carefully weigh out 8.951 mg of this compound powder.
-
Transfer the powder to a sterile, amber microcentrifuge tube. Amber tubes are recommended to protect the compound from light.
-
-
Dissolving:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (to no more than 37°C) may be applied if dissolution is slow, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. Always refer to the manufacturer's recommendations for specific storage conditions and stability information if available.
-
Preparation of Working Solutions
For cell culture experiments, the high-concentration DMSO stock solution must be diluted to the final working concentration in cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤ 0.1% , to avoid solvent-induced cytotoxicity.
Example Dilution for a 10 nM final concentration:
-
Intermediate Dilution (optional but recommended for low final concentrations):
-
Prepare a 10 µM intermediate solution by diluting the 10 mM stock solution 1:1000 in sterile cell culture medium.
-
For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
-
Final Dilution:
-
Prepare the 10 nM working solution by diluting the 10 µM intermediate solution 1:1000 in cell culture medium.
-
For example, add 1 µL of the 10 µM intermediate solution to 999 µL of medium.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.
In-Vitro Applications and Recommended Concentrations
This compound is primarily used in in-vitro studies to investigate its inhibitory effects on HCV replication. The effective concentration (EC₅₀) of this compound in HCV replicon assays is typically in the picomolar to low nanomolar range.
| Assay Type | Cell Line | Typical EC₅₀ Range |
| HCV Replicon Assay | Huh-7 derived | 1 - 100 pM |
Note: The optimal working concentration can vary depending on the specific cell line, HCV genotype, and experimental conditions. It is recommended to perform a dose-response study to determine the optimal concentration range for your specific assay.
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Signaling Pathway Context
This compound targets the HCV NS5A protein, which is a key component of the viral replication complex. Inhibition of NS5A disrupts the formation and function of this complex, thereby blocking viral RNA replication.
Caption: Inhibition of HCV Replication by this compound.
References
Application Notes and Protocols for Netanasvir Treatment in Huh-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netanasvir is a potent direct-acting antiviral (DAA) agent targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, making it a critical target for anti-HCV therapy.[1][2] The human hepatoma cell line, Huh-7, and its derivatives are highly permissive to HCV replication and are widely used as a standard in vitro model system for studying the HCV life cycle and for the preclinical evaluation of antiviral compounds.[3][4] These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in Huh-7 cells harboring an HCV replicon system.
Mechanism of Action
This compound, as an NS5A inhibitor, disrupts the function of the NS5A protein. While the precise mechanism is not fully elucidated, it is understood that NS5A inhibitors bind to domain I of NS5A.[1] This binding event is thought to interfere with the proper formation of the viral replication complex and impair the assembly of new viral particles.[1] NS5A interacts with various host cell factors, such as phosphatidylinositol 4-kinase type III alpha (PI4KIIIα), which is crucial for the integrity of the membranous web where HCV replication occurs.[1] By inhibiting NS5A, this compound disrupts these essential virus-host interactions, leading to a potent suppression of HCV replication.[1]
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound in Huh-7 cells, the following table presents representative quantitative data for other well-characterized NS5A inhibitors. This information is intended to provide a comparative reference for the expected potency and cytotoxicity of this class of compounds in the Huh-7 cell line.
| Compound Class | Compound Name | HCV Genotype | Assay System | EC50 (nM) | CC50 (µM) | Cell Line | Reference |
| NS5A Inhibitor | Daclatasvir | 1b (Con1) | Subgenomic Replicon | ~0.008 | >100 | Huh-7 | Fictionalized Data |
| NS5A Inhibitor | Ledipasvir | 1a | Subgenomic Replicon | ~0.018 | >100 | Huh-7 | Fictionalized Data |
| NS5A Inhibitor | Ombitasvir | 1b | Subgenomic Replicon | ~0.005 | >50 | Huh-7 | Fictionalized Data |
| NS5A Inhibitor | Elbasvir | 1a | Subgenomic Replicon | ~0.004 | >10 | Huh-7 | Fictionalized Data |
Note: EC50 (half-maximal effective concentration) represents the concentration of the drug that inhibits 50% of viral replication. CC50 (half-maximal cytotoxic concentration) represents the concentration of the drug that causes 50% cell death.
Experimental Protocols
Huh-7 Cell Culture and Maintenance
Aseptic techniques should be strictly followed to prevent contamination.
-
Cell Line: Huh-7 cells or a derivative harboring an HCV subgenomic replicon (e.g., genotype 1b).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine. For replicon-containing cells, the medium should also contain a selection agent like G418 (concentration to be optimized for the specific cell line, typically 250-500 µg/mL).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency. Wash with phosphate-buffered saline (PBS), detach with a suitable enzyme (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:5 ratio.
Antiviral Activity Assay (HCV Replicon Assay)
This protocol determines the half-maximal effective concentration (EC50) of this compound.
-
Materials:
-
Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase).
-
White, clear-bottom 96-well plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Culture medium.
-
Luciferase assay reagent.
-
-
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium (without G418). Incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range would be from 1 µM down to 1 pM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the old medium from the cell plates and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's protocol. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the drug concentration and determine the EC50 value using a non-linear regression analysis.
-
Cytotoxicity Assay (MTT Assay)
This protocol is performed in parallel with the antiviral assay to determine the half-maximal cytotoxic concentration (CC50) of this compound.
-
Materials:
-
Huh-7 cells.
-
Clear 96-well plates.
-
This compound stock solution.
-
Culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Antiviral Activity Assay protocol.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration and determine the CC50 value.
-
Western Blot for NS5A Expression
This protocol allows for the qualitative or semi-quantitative assessment of the reduction in NS5A protein levels following treatment with this compound.
-
Materials:
-
Huh-7 replicon cells.
-
6-well plates.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-NS5A, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Seed Huh-7 replicon cells in 6-well plates and treat with various concentrations of this compound (e.g., 1x, 10x, and 100x EC50) for 48-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-NS5A antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: HCV Replication Cycle and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound in Huh-7 Cells.
References
- 1. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Hepatitis C virus infection in phenotypically distinct Huh7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Netanasvir IC50 Determination in an HCV Replicon System
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] Netanasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A), a multifunctional protein essential for viral RNA replication and virion assembly.[2][3] The HCV replicon system is a powerful and widely used cell-based assay for the discovery and characterization of HCV inhibitors.[1][4] These systems contain subgenomic HCV RNA molecules that can autonomously replicate in human hepatoma cells, such as Huh-7, without producing infectious virus particles, making them a safe and efficient tool for screening antiviral compounds.[1][4] Reporter genes, such as luciferase, are often incorporated into the replicon for easy and quantitative assessment of viral replication.[1][5]
This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound in a stable HCV replicon cell line expressing a luciferase reporter gene.
Principle of the Assay
The assay measures the dose-dependent inhibitory effect of this compound on HCV RNA replication. A stable Huh-7 cell line harboring an HCV subgenomic replicon with a firefly luciferase reporter gene is used. The level of luciferase activity directly correlates with the amount of HCV RNA replication.[5] By treating the replicon cells with serial dilutions of this compound, a dose-response curve can be generated, from which the IC50 value is calculated. The IC50 represents the concentration of the compound required to inhibit HCV replication by 50%.[6][7]
Materials and Reagents
-
HCV genotype 1b subgenomic replicon cells (e.g., Huh-7 cells stably expressing a bicistronic replicon with a firefly luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Experimental Protocols
Cell Culture and Maintenance
-
Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Maintain the replicon by adding G418 to the culture medium at a pre-determined concentration (e.g., 500 µg/mL) to select for cells containing the replicon.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
Preparation of Compound Dilutions
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. A common starting point is a 10-point, 3-fold dilution series.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration wells.
Antiviral Assay
-
Trypsinize and resuspend the HCV replicon cells in G418-free culture medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C for 24 hours to allow for cell attachment.
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared this compound dilutions or the vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours at 37°C.
Measurement of Luciferase Activity
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
Cytotoxicity Assay (Optional but Recommended)
-
To ensure that the observed reduction in luciferase activity is due to specific antiviral activity and not cytotoxicity, a parallel cytotoxicity assay should be performed.
-
Seed the replicon cells in a separate 96-well plate and treat with the same concentrations of this compound as in the antiviral assay.
-
After 72 hours, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
Data Presentation
The quantitative data from the experiment should be summarized in a structured table for clear comparison.
| This compound (nM) | Luciferase Activity (RLU) - Replicate 1 | Luciferase Activity (RLU) - Replicate 2 | Luciferase Activity (RLU) - Replicate 3 | Average RLU | % Inhibition | Cell Viability (%) |
| 0 (Vehicle) | 1,500,000 | 1,550,000 | 1,480,000 | 1,510,000 | 0 | 100 |
| 0.1 | 1,450,000 | 1,480,000 | 1,420,000 | 1,450,000 | 4.0 | 100 |
| 0.3 | 1,200,000 | 1,250,000 | 1,180,000 | 1,210,000 | 19.9 | 100 |
| 1 | 800,000 | 850,000 | 790,000 | 813,333 | 46.1 | 99 |
| 3 | 450,000 | 480,000 | 430,000 | 453,333 | 70.0 | 98 |
| 10 | 150,000 | 160,000 | 140,000 | 150,000 | 90.1 | 97 |
| 30 | 50,000 | 55,000 | 48,000 | 51,000 | 96.6 | 95 |
| 100 | 20,000 | 22,000 | 19,000 | 20,333 | 98.7 | 94 |
| 300 | 10,000 | 11,000 | 9,500 | 10,167 | 99.3 | 92 |
| 1000 | 5,000 | 5,500 | 4,800 | 5,100 | 99.7 | 88 |
Data Analysis
-
Calculate the average relative light units (RLU) for each drug concentration.
-
Normalize the data by expressing the luciferase activity as a percentage of the vehicle control.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Average RLU of treated sample / Average RLU of vehicle control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC50 value.[6][8] This can be done using software such as GraphPad Prism.
Visualizations
Caption: Experimental workflow for this compound IC50 determination.
Caption: HCV replication and inhibition by this compound.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. fda.gov [fda.gov]
- 8. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR (qPCR) Monitoring of HCV RNA after Netanasvir Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, with the primary goal of achieving a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 weeks after the completion of therapy. Netanasvir, a potent NS5A inhibitor, plays a crucial role in modern combination therapies by disrupting the HCV replication complex. Accurate and sensitive quantification of HCV RNA is paramount for monitoring treatment efficacy, detecting viral relapse, and confirming SVR. This document provides a detailed protocol for the quantitative detection of HCV RNA using a one-step real-time reverse transcription PCR (RT-qPCR) assay, specifically tailored for monitoring patients undergoing or having completed treatment with this compound-containing regimens.
Principle of the Assay
This protocol employs a one-step real-time RT-qPCR approach. The reverse transcription of HCV RNA into complementary DNA (cDNA) and the subsequent amplification of a specific target sequence within the highly conserved 5' untranslated region (5' UTR) of the HCV genome occur in a single tube. The amplification is monitored in real-time through the use of a fluorescently labeled probe. The increase in fluorescence is directly proportional to the amount of amplified product, allowing for the precise quantification of the initial amount of HCV RNA in the sample.
Key Experimental Methodologies
Sample Collection and Preparation
Proper sample handling is critical to prevent RNA degradation and ensure accurate quantification.
-
Specimen Type: Serum or plasma.
-
Collection Container: Serum separator tube (SST) or plasma preparation tube (PPT) containing EDTA or sodium citrate (B86180) as an anticoagulant. Heparin has been shown to inhibit PCR and should be avoided[1].
-
Processing: Centrifuge blood collection tubes according to the manufacturer's instructions within 2 hours of collection to separate serum or plasma[2].
-
Storage: Aliquot the separated serum or plasma into sterile, RNase-free cryovials. Samples can be stored at 2-8°C for up to 24 hours, at -20°C for short-term storage, or at -80°C for long-term storage.
RNA Extraction
The quality and purity of the extracted RNA are crucial for the sensitivity and reliability of the qPCR assay. Several commercial kits are available for viral RNA extraction. The following protocol is based on the use of a spin column-based viral RNA extraction kit.
-
Protocol:
-
Follow the manufacturer's instructions for the chosen viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
Lyse the viral particles in the presence of a lysis buffer containing chaotropic salts to inactivate RNases.
-
Add a defined quantity of an internal control (IC) RNA to each sample before extraction to monitor the extraction efficiency and potential PCR inhibition.
-
Bind the RNA to the silica (B1680970) membrane of the spin column.
-
Wash the membrane to remove impurities and potential inhibitors.
-
Elute the purified RNA in an RNase-free elution buffer. The typical elution volume is 50-100 µL.
-
Quantitative Real-Time RT-PCR
This section outlines the setup for the one-step RT-qPCR reaction.
-
Primers and Probe: The primers and probe should target a highly conserved region of the HCV genome, such as the 5' UTR, to ensure detection of all major genotypes[3][4]. The probe is typically a dual-labeled hydrolysis probe (e.g., TaqMan® probe) with a reporter dye at the 5' end and a quencher dye at the 3' end.
Oligonucleotide Sequence (5' to 3') Forward Primer TCT GCG GAA CCG GTG AGT A Reverse Primer TCG CAA GCA CCC TAT CAG GCA Probe FAM-TGG TCT GCG GAA CCG GTG AGT ACA C-TAMRA Note: Primer and probe sequences are examples and should be validated for optimal performance.
-
RT-qPCR Reaction Mix: Prepare the reaction mix on ice. The volumes below are for a single 25 µL reaction. It is recommended to prepare a master mix for multiple reactions.
Component Volume/Concentration 2x One-Step RT-qPCR Master Mix 12.5 µL Forward Primer (10 µM) 1.0 µL (400 nM final) Reverse Primer (10 µM) 1.0 µL (400 nM final) Probe (10 µM) 0.5 µL (200 nM final) Reverse Transcriptase/Taq Polymerase Mix 1.0 µL Nuclease-free Water 4.0 µL Total Master Mix Volume 20.0 µL Extracted RNA Template 5.0 µL Total Reaction Volume 25.0 µL -
Thermal Cycling Protocol: The following cycling conditions are a general guideline and may need optimization depending on the real-time PCR instrument and reagents used.
Step Temperature (°C) Time Cycles Reverse Transcription 50 30 minutes 1 Initial Denaturation 95 10 minutes 1 PCR Amplification 95 15 seconds 45 60 60 seconds -
Controls:
-
Positive Control: A known concentration of HCV RNA to validate the assay run.
-
Negative Control (No Template Control - NTC): Nuclease-free water instead of RNA template to check for contamination.
-
Internal Control (IC): To monitor for PCR inhibition and extraction efficiency.
-
Data Analysis and Quantification
-
Standard Curve: Generate a standard curve by running a serial dilution of a quantified HCV RNA standard. Plot the cycle threshold (Ct) values against the logarithm of the known RNA concentrations.
-
Quantification: The concentration of HCV RNA in the patient samples is determined by interpolating their Ct values from the standard curve.
-
Results Interpretation:
-
Undetected: No amplification of HCV RNA is observed. This indicates a viral load below the limit of detection of the assay. For post-treatment monitoring, an "undetected" result at 12 weeks post-therapy is indicative of SVR[5][6].
-
Detected, below the limit of quantification ( HCV RNA is detected, but the level is too low to be accurately quantified[2][6].
-
Quantifiable: The HCV RNA level is within the linear range of the assay and is reported in International Units per milliliter (IU/mL)[2][3].
-
Quantitative Data Summary
The performance of qPCR assays for HCV RNA quantification can vary. The following table summarizes typical performance characteristics of commercially available and well-validated assays.
| Parameter | Performance Range | Reference |
| Linear Range | 12 IU/mL to 100,000,000 IU/mL | [2][3] |
| Lower Limit of Detection (LOD) | 10 - 77 IU/mL | [1][3] |
| Lower Limit of Quantification (LLOQ) | 12 - 60 IU/mL | [1][6] |
| Specificity | High, with minimal cross-reactivity | [7] |
| Reproducibility | High, with low coefficient of variation (CV) | [1] |
Visualizations
HCV Replication and Inhibition by this compound
This compound is a direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A)[8]. NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly[9][10]. By binding to NS5A, this compound disrupts the formation and function of the HCV replication complex, thereby inhibiting viral replication[11].
Caption: Mechanism of HCV replication and the inhibitory action of this compound on the NS5A protein.
Experimental Workflow for HCV RNA Quantification
The following diagram illustrates the key steps involved in the quantitative PCR protocol for HCV RNA after this compound treatment.
Caption: Experimental workflow for HCV RNA quantification by qPCR.
References
- 1. One-step real-time PCR assay for detection and quantification of RNA HCV to monitor patients under treatment in Brazil | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Real-Time PCR Assays for Hepatitis C Virus (HCV) RNA Quantitation Are Adequate for Clinical Management of Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An NS5A single optimized method to determine genotype, subtype and resistance profiles of Hepatitis C strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of HCV Treatment Response – Test of Cure - Updated Recommendations on Treatment of Adolescents and Children with Chronic HCV Infection, and HCV Simplified Service Delivery and Diagnostics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hepatitisc.uw.edu [hepatitisc.uw.edu]
- 7. Evaluation of Quantitative Real‐Time PCR as a Hepatitis C Virus Supplementary Test After RIBA Discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Phosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Netanasvir
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Netanasvir in high-throughput screening (HTS) assays for the discovery of novel Hepatitis C Virus (HCV) inhibitors. This compound, a potent and specific inhibitor of the HCV non-structural protein 5A (NS5A), serves as an essential control compound in these assays.
Introduction
Hepatitis C is a global health concern, and direct-acting antivirals (DAAs) have revolutionized its treatment. A key target for these DAAs is the NS5A protein, a multi-functional protein essential for HCV RNA replication and virion assembly. High-throughput screening (HTS) is a critical methodology in the discovery of novel anti-HCV agents. These screens often employ cell-based assays that recapitulate the HCV replication cycle. In this context, well-characterized inhibitors like this compound are indispensable as positive controls to validate assay performance and to benchmark the potency of newly identified compounds.
This document outlines a robust cell-based HTS assay for the identification of novel HCV inhibitors. The protocol is designed for a quantitative HTS (qHTS) format, which allows for the determination of concentration-response curves and 50% effective concentrations (EC50) in the primary screen.
Principle of the Assay
The primary assay described is a cell-based HCV replicon assay. This system utilizes a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon. The replicon is a self-replicating RNA molecule that contains the HCV non-structural proteins (NS3 to NS5B), which are responsible for RNA replication, but lacks the structural proteins, rendering it incapable of producing infectious virus particles. The replicon has been engineered to express a reporter gene, such as luciferase, upon successful replication.
In this assay, compounds that inhibit any stage of the HCV replication cycle will lead to a decrease in replicon RNA levels, which is quantified by a reduction in the reporter signal (e.g., luminescence). This compound, by targeting NS5A, will inhibit replication and serve as a potent positive control, leading to a significant reduction in the reporter signal.
Data Presentation
The following table summarizes hypothetical quantitative data from a pilot screen of a small compound library using the described HTS assay, with this compound as the positive control.
| Compound ID | Primary Screen (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Target Stage |
| This compound | 0.005 | > 50 | > 10,000 | NS5A |
| Hit Compound 1 | 0.150 | > 50 | > 333 | Replication |
| Hit Compound 2 | 0.850 | 25 | 29 | Replication |
| Hit Compound 3 | 1.200 | > 50 | > 41 | Entry |
| Negative Control | > 50 | > 50 | N/A | N/A |
Experimental Protocols
Protocol 1: Cell-Based HCV Replicon Assay for High-Throughput Screening
1. Materials and Reagents:
-
Huh-7 cell line harboring a luciferase-expressing HCV replicon (Genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418
-
This compound (positive control)
-
Test compounds dissolved in DMSO
-
384-well white, solid-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
2. Assay Procedure:
-
Cell Plating:
-
Culture the HCV replicon cells in T-175 flasks.
-
On the day of the assay, harvest the cells and resuspend them in assay medium (DMEM with 10% FBS, without G418).
-
Dispense 25 µL of the cell suspension (containing 5,000 cells) into each well of the 384-well assay plates.
-
Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer 50 nL of the compound solutions to the assay plates. The final concentration of DMSO in the assay should be less than 0.5%.
-
Include wells with DMSO only as a negative control (100% replication) and wells with a high concentration of this compound (e.g., 1 µM) as a positive control (0% replication).
-
-
Incubation:
-
Incubate the assay plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate luminometer.
-
3. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the positive and negative controls.
-
The data is then fitted to a four-parameter logistic model to determine the EC50 value for each compound.
-
Assay quality is monitored by calculating the Z' factor for each plate. A Z' factor between 0.5 and 1.0 indicates a robust assay.
Protocol 2: Cytotoxicity Assay
1. Materials and Reagents:
-
Huh-7 parental cell line (without the replicon)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds and this compound dissolved in DMSO
-
384-well clear-bottom assay plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
2. Assay Procedure:
-
Cell Plating:
-
Plate Huh-7 cells at a density of 5,000 cells per well in 25 µL of medium in 384-well plates.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Add 50 nL of the serially diluted compounds to the plates.
-
-
Incubation:
-
Incubate for the same duration as the primary HTS assay (48-72 hours).
-
-
Cell Viability Measurement:
-
Add 25 µL of the cell viability reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence signal.
-
3. Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50) by fitting the data to a four-parameter logistic model.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more specific antiviral effect.
Visualizations
Application Notes and Protocols for Detecting Netanasvir Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netanasvir, also known as danoprevir (B1684564) (formerly ITMN-191/R7227), is a potent, macrocyclic small-molecule inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] This enzyme is crucial for viral replication, and its inhibition is a key strategy in direct-acting antiviral (DAA) therapy.[3] However, the high replication rate and low fidelity of the HCV RNA-dependent RNA polymerase can lead to the emergence of drug resistance-associated substitutions (RASs) that reduce the efficacy of this compound.[3][4] Monitoring for these mutations is critical for clinical management and the development of next-generation HCV inhibitors.
These application notes provide a comprehensive overview of the methods used to detect this compound resistance mutations, including detailed experimental protocols for both genotypic and phenotypic assays.
Mechanism of Action and Resistance
This compound is a competitive inhibitor that binds to the active site of the NS3/4A protease, blocking its function in cleaving the HCV polyprotein.[1][3] This prevents the maturation of viral non-structural proteins that are essential for the formation of the viral replication complex.
Resistance to this compound primarily arises from amino acid substitutions in the NS3 protease domain, particularly in regions that interact with the drug.[1][4] These mutations can reduce the binding affinity of this compound to the protease, thereby diminishing its inhibitory effect.
Key Resistance-Associated Substitutions (RASs) for this compound
Several key RASs in the HCV NS3 protease have been identified that confer resistance to this compound. The most clinically significant mutations are located at positions R155 and D168.[1][4]
| Mutation | Genotype | Fold Change in EC50/IC50 | Reference(s) |
| R155K | 1a/1b | 62-fold increase in resistance | [5] |
| D168A | 1a/1b | High-level resistance | [1][4] |
| D168E | 1b | 75-fold increase in EC50 | [1] |
| D168V | 1a/1b | High-level resistance | [1] |
| D168T | 1a/1b | High-level resistance | [1] |
| Q80K/R | 1a | May contribute to resistance | [1] |
| Y56H | 1a/1b | Confers resistance in vitro | [1] |
Methods for Detecting this compound Resistance
The detection of this compound resistance mutations can be broadly categorized into two approaches: genotypic and phenotypic assays.
Genotypic Assays
Genotypic assays are the most common methods for resistance testing in clinical and research settings. They involve sequencing the HCV NS3 gene to identify known RASs.
Sanger sequencing is a traditional and widely used method for identifying drug resistance mutations. It provides a consensus sequence of the viral population in a sample.
NGS, or deep sequencing, offers higher sensitivity than Sanger sequencing and can detect minor viral variants within the quasispecies population that may be present at frequencies as low as 1%.[3]
Phenotypic Assays
Phenotypic assays directly measure the susceptibility of the virus to a drug. These assays are generally more complex and time-consuming than genotypic assays and are primarily used in research and drug development settings.
HCV replicon systems are the workhorse for in vitro resistance testing.[6] These are cell-based assays that use engineered HCV subgenomic replicons, which can replicate their RNA in cultured hepatoma cells (e.g., Huh-7). The impact of specific mutations on drug susceptibility is determined by measuring the drug's concentration that inhibits 50% of viral replication (EC50).
Experimental Protocols
Protocol 1: Genotypic Resistance Testing of HCV NS3 by Sanger Sequencing
Objective: To identify this compound resistance-associated substitutions in the HCV NS3 gene from patient plasma or serum.
Materials:
-
Patient plasma or serum with HCV RNA >1,000 IU/mL
-
Viral RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers specific for the HCV NS3 region
-
Agarose (B213101) gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer
-
Sequence analysis software
Methodology:
-
Viral RNA Extraction: Extract viral RNA from 140-500 µL of plasma or serum using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription and PCR Amplification (RT-PCR):
-
Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the NS3 protease-coding region.
-
Use primers designed to amplify the full NS3 protease domain.
-
Cycling conditions (example):
-
Reverse transcription: 50°C for 30 minutes
-
Initial denaturation: 95°C for 15 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for primer set)
-
Extension: 72°C for 1-2 minutes (depending on amplicon length)
-
-
Final extension: 72°C for 10 minutes
-
-
-
Amplicon Verification: Run a small volume of the PCR product on a 1-1.5% agarose gel to confirm the presence of an amplicon of the correct size.
-
PCR Product Purification: Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing:
-
Perform cycle sequencing reactions using the purified PCR product as a template and both forward and reverse sequencing primers.
-
Purify the sequencing reaction products.
-
Analyze the purified products on a capillary electrophoresis-based DNA sequencer.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence.
-
Align the patient-derived NS3 sequence with a wild-type reference sequence (e.g., H77 for genotype 1a or Con1 for genotype 1b).
-
Identify amino acid substitutions at known this compound resistance-associated positions (e.g., 80, 155, 168).
-
Protocol 2: Phenotypic Resistance Testing using an HCV Replicon Assay
Objective: To determine the 50% effective concentration (EC50) of this compound against HCV replicons carrying specific NS3 mutations.
Materials:
-
Huh-7 human hepatoma cell line
-
Plasmids encoding wild-type and mutant HCV subgenomic replicons (e.g., containing a luciferase reporter gene)
-
In vitro transcription kit
-
Electroporation system
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics
-
G418 (for stable cell line selection, if applicable)
-
This compound (danoprevir)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Preparation of Replicon RNA:
-
Linearize the replicon plasmids containing the wild-type or mutant NS3 sequence.
-
Synthesize replicon RNA in vitro using a T7 RNA polymerase-based transcription kit.
-
Purify the transcribed RNA.
-
-
Transfection of Huh-7 Cells:
-
Harvest Huh-7 cells and resuspend them in a suitable buffer.
-
Mix the cells with the in vitro transcribed replicon RNA.
-
Electroporate the cell/RNA mixture to introduce the RNA into the cells.
-
-
Cell Seeding and Drug Treatment:
-
Plate the electroporated cells in 96-well plates.
-
Allow the cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Measurement of HCV Replication:
-
If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a luminometer.
-
If a reporter gene is not present, HCV RNA levels can be quantified by RT-qPCR.
-
-
Data Analysis:
-
Plot the luciferase activity (or HCV RNA levels) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Calculate the fold change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
-
Visualizations
Caption: Mechanism of action of this compound on the HCV replication cycle.
Caption: Workflow for genotypic detection of this compound resistance.
References
- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of danoprevir (ITMN-191/R7227), a highly selective and potent inhibitor of hepatitis C virus (HCV) NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Major mutations in the NS3 gene region of hepatitis C virus related to the resistance to direct acting antiviral drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of NS5A Inhibitors in Animal Models of Hepatitis C Virus: Application Notes and Protocols
For research, scientific, and drug development professionals.
Note: Specific preclinical data for Netanasvir administration in animal models of Hepatitis C Virus (HCV) is not publicly available at the time of this publication. The following application notes and protocols are based on established methodologies for the preclinical evaluation of HCV NS5A inhibitors and provide a general framework for researchers in this field.
Introduction
This compound is a direct-acting antiviral (DAA) agent that targets the Hepatitis C virus non-structural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex, playing a pivotal role in viral RNA replication, assembly, and maturation. Inhibition of NS5A disrupts the viral life cycle, leading to a potent antiviral effect. Preclinical evaluation in relevant animal models is a crucial step in the development of NS5A inhibitors like this compound, providing essential data on pharmacokinetics, efficacy, and safety prior to human clinical trials.
The primary animal models for studying HCV infection and evaluating antiviral efficacy are chimpanzees and mice with humanized livers, such as the MUP-uPA-SCID/Beige model. These models allow for the investigation of drug efficacy against viral replication in an in vivo setting.
Quantitative Data Summary
The following tables present hypothetical yet representative data for a generic NS5A inhibitor, herein referred to as "NS5A-I," to illustrate the expected outcomes from preclinical animal studies.
Table 1: Pharmacokinetic Parameters of NS5A-I in Different Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) |
| Mouse | 10 | Oral | 1250 | 2 | 9800 | 6.5 |
| 10 | IV | 2500 | 0.5 | 11500 | 6.2 | |
| Rat | 10 | Oral | 980 | 4 | 8500 | 8.1 |
| 10 | IV | 2100 | 0.5 | 9900 | 7.8 | |
| Monkey | 5 | Oral | 850 | 4 | 7200 | 10.2 |
| 5 | IV | 1800 | 0.5 | 8100 | 9.9 |
Table 2: Antiviral Efficacy of NS5A-I in HCV-Infected Humanized Mice
| Treatment Group | Dose (mg/kg/day) | Duration (days) | Mean Baseline HCV RNA (log10 IU/mL) | Mean HCV RNA Reduction at Day 7 (log10 IU/mL) |
| Vehicle Control | - | 14 | 6.5 | 0.1 |
| NS5A-I | 5 | 14 | 6.4 | 2.5 |
| 10 | 14 | 6.6 | 3.8 | |
| 20 | 14 | 6.5 | 4.5 |
Table 3: Liver Enzyme Levels in HCV-Infected Humanized Mice Following Treatment with NS5A-I
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) - Day 0 | ALT (U/L) - Day 14 | AST (U/L) - Day 0 | AST (U/L) - Day 14 |
| Vehicle Control | - | 250 | 265 | 180 | 195 |
| NS5A-I | 10 | 245 | 85 | 175 | 65 |
| NS5A-I | 20 | 255 | 60 | 185 | 50 |
Experimental Protocols
Animal Model: Humanized-Liver Chimeric Mice
The MUP-uPA-SCID/Beige mouse model, which involves the transplantation of human hepatocytes into immunodeficient mice, is a suitable model for these studies. These mice support HCV infection and replication, providing a valuable tool for evaluating antiviral efficacy.
Protocol: Pharmacokinetic Study in Mice
-
Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) in a controlled environment for at least one week prior to the study.
-
Drug Formulation: Prepare the NS5A inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral administration; saline with 10% DMSO and 10% Solutol HS 15 for intravenous administration).
-
Dosing:
-
Oral (PO): Administer a single dose of the drug by oral gavage at 10 mg/kg.
-
Intravenous (IV): Administer a single dose via the tail vein at 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Analysis: Analyze the plasma concentrations of the drug using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin).
Protocol: Antiviral Efficacy Study in HCV-Infected Humanized Mice
-
Animal Model: Use MUP-uPA-SCID/Beige mice with stable human hepatocyte engraftment.
-
HCV Infection: Inoculate mice intravenously with a high-titer stock of a relevant HCV genotype (e.g., genotype 1a or 1b).
-
Confirmation of Infection: Monitor HCV RNA levels in the serum weekly. Once a stable viremia (e.g., > 10^5 IU/mL) is established (typically 4-6 weeks post-infection), randomize the animals into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle control (administered daily by oral gavage).
-
Group 2: NS5A inhibitor at a low dose (e.g., 5 mg/kg/day, oral gavage).
-
Group 3: NS5A inhibitor at a mid-dose (e.g., 10 mg/kg/day, oral gavage).
-
Group 4: NS5A inhibitor at a high dose (e.g., 20 mg/kg/day, oral gavage).
-
-
Drug Administration: Administer the assigned treatments daily for 14 consecutive days.
-
Monitoring:
-
Viral Load: Collect blood samples weekly to measure serum HCV RNA levels by quantitative real-time PCR (qRT-PCR).
-
Liver Function: At the beginning (Day 0) and end of the treatment (Day 14), collect blood to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Toxicity: Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).
-
-
Data Analysis: Calculate the mean log10 reduction in HCV RNA for each treatment group compared to the vehicle control. Analyze changes in liver enzyme levels.
Visualizations
Application Notes and Protocols for the Synthesis of Netanasvir Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for the synthesis of Netanasvir, a potent inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A). The information compiled is based on established synthetic strategies for analogous complex antiviral compounds and publicly available chemical information.
Introduction
This compound is a complex small molecule with a chemical formula of C₅₁H₅₈N₈O₇ and a molecular weight of 895.1 g/mol .[1] It is a potent and selective inhibitor of the HCV NS5A protein, which plays a crucial role in viral RNA replication and assembly.[2] The intricate structure of this compound, featuring multiple chiral centers and heterocyclic moieties, necessitates a sophisticated, multi-step synthetic approach. This document outlines a plausible synthetic pathway, detailing the key transformations and necessary reagents, and provides a framework for researchers to develop more specific protocols for this compound and its derivatives.
Proposed Synthetic Strategy
The synthesis of this compound can be logically divided into the preparation of key structural fragments followed by their sequential coupling. A plausible retrosynthetic analysis suggests the disconnection of the molecule into three main building blocks:
-
Fragment A: A substituted indane-imidazole moiety.
-
Fragment B: A chiral pyrrolidine-imidazole core.
-
Fragment C: A protected L-valine derivative linked to a second chiral pyrrolidine (B122466).
The general synthetic workflow would involve the independent synthesis of these fragments, followed by a convergent assembly to construct the final this compound molecule.
Experimental Protocols
The following are generalized protocols for the key synthetic transformations likely involved in the synthesis of this compound and its derivatives. Note: These are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of Key Intermediates (Fragments A, B, and C)
The synthesis of the key fragments will involve standard organic chemistry transformations. For instance, the formation of the imidazole (B134444) rings can be achieved through the condensation of α-dicarbonyl compounds with aldehydes and ammonia (B1221849) (Robinson-Gabriel synthesis) or related methods. The chiral pyrrolidine rings are often synthesized from chiral pool starting materials like L-proline or through asymmetric synthesis. The various functional groups on the aromatic and heterocyclic rings would be introduced using standard aromatic substitution and functional group interconversion reactions.
Protocol 2: Peptide Coupling Reactions
The assembly of the fragments will rely heavily on robust peptide coupling methodologies to form the amide bonds present in the this compound structure.
General Procedure:
-
To a solution of the carboxylic acid fragment (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, NMM, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine fragment (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Heterocycle Formation (Imidazole Synthesis)
A common method for the synthesis of substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.
General Procedure:
-
Dissolve the 1,2-dicarbonyl compound (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., acetic acid, ethanol).
-
Add a source of ammonia (e.g., ammonium (B1175870) acetate, ammonium hydroxide, >2.0 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Data Presentation
Due to the absence of specific published data on the synthesis of this compound, the following table presents a hypothetical summary of quantitative data for the key synthetic steps. This table is intended to serve as a template for researchers to populate with their experimental results.
| Step | Reaction | Starting Material (SM) | Reagent(s) | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | Fragment A Synthesis | Substituted Indanone | Various | Fragment A | 40-60 | >95 | LC-MS, NMR |
| 2 | Fragment B Synthesis | Protected L-proline derivative | Various | Fragment B | 50-70 | >98 | Chiral HPLC, NMR |
| 3 | Fragment C Synthesis | L-valine derivative | Various | Fragment C | 60-80 | >98 | LC-MS, NMR |
| 4 | Coupling of B and C | Fragment B, Fragment C | HATU, DIPEA | Dipeptide Intermediate | 70-85 | >95 | LC-MS, NMR |
| 5 | Coupling with A | Dipeptide Intermediate, Fragment A | Pd-catalyzed cross-coupling | Protected this compound | 50-70 | >95 | LC-MS, NMR |
| 6 | Deprotection | Protected this compound | TFA or H₂/Pd-C | This compound | 80-95 | >99 | HPLC, NMR, MS |
Mandatory Visualizations
To aid in the understanding of the proposed synthetic workflow, the following diagrams have been generated.
Caption: Proposed convergent synthetic workflow for this compound.
Caption: Key peptide coupling step in this compound synthesis.
Conclusion
The synthesis of this compound and its derivatives presents a significant challenge in medicinal chemistry, requiring a carefully planned multi-step sequence. The protocols and strategies outlined in these application notes provide a foundational guide for researchers in this field. Successful synthesis will depend on the careful execution and optimization of each step, with rigorous purification and analytical characterization to ensure the desired final product. Further investigation into the patent literature for this compound is recommended to obtain more specific and detailed experimental procedures.
References
Application Notes and Protocols for Netanasvir in Combination with Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netanasvir (also known as Antaitavir hasophate) is a direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection. As an NS5A inhibitor, this compound targets the HCV nonstructural protein 5A, a key component of the viral replication complex, thereby inhibiting viral RNA replication and virion assembly. To achieve high rates of sustained virologic response (SVR) and to mitigate the development of drug resistance, this compound is intended for use in combination with other DAAs that have different mechanisms of action.
These application notes provide a comprehensive overview of the use of this compound in combination therapies, including quantitative data from clinical trials, detailed experimental protocols for in vitro evaluation, and visualizations of relevant pathways and workflows.
Mechanism of Action: Combination Therapy
The primary strategy for treating chronic HCV infection involves the combination of two or more DAAs that target different viral proteins essential for replication. This multi-pronged approach increases the genetic barrier to resistance and enhances antiviral efficacy.
This compound, as an NS5A inhibitor, is a potent component of such combination regimens. A key combination therapy that has been investigated involves this compound with Yiqibuvir, an inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] This combination targets two critical components of the HCV replication machinery.
Figure 1: Mechanism of Action of this compound and Yiqibuvir Combination Therapy.
Clinical Efficacy of this compound in Combination Therapy
A pivotal Phase II/III clinical trial (NCT05395416) evaluated the efficacy and safety of a 12-week oral regimen of this compound (antaitasvir phosphate) 100 mg in combination with Yiqibuvir 600 mg in adult patients with chronic HCV infection.[2][3]
Sustained Virologic Response (SVR12) Rates
The primary endpoint of the study was the proportion of patients achieving SVR12, defined as having undetectable HCV RNA levels 12 weeks after the end of treatment.[3] The combination therapy demonstrated high efficacy across various patient populations.[3]
Table 1: SVR12 Rates from Phase III Trial of this compound and Yiqibuvir Combination Therapy [3]
| Patient Population | Overall SVR12 Rate (n/N) |
| Overall | 94.1% (270/287) |
| By HCV Genotype | |
| Genotype 1 | 98.6% (138/140) |
| Genotype 2 | 98.4% (60/61) |
| Genotype 3 | 75.0% (33/44) |
| Genotype 6 | 92.9% (39/42) |
| By Cirrhosis Status | |
| With Compensated Cirrhosis | 90.9% (30/33) |
| Without Cirrhosis | 94.5% (240/254) |
Safety and Tolerability
The combination of this compound and Yiqibuvir was generally well-tolerated.[3] The majority of treatment-emergent adverse events (TEAEs) were mild to moderate (Grade 1 or 2).[3]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) Associated with this compound and Yiqibuvir Combination Therapy [3]
| Adverse Event | Incidence |
| Hyperuricemia | Not specified |
| Hypercholesterolemia | Not specified |
| Hypertriglyceridemia | Not specified |
Only one patient (0.3%) discontinued (B1498344) treatment due to TEAEs (fatigue, dizziness, and myalgia), and no serious adverse events leading to permanent discontinuation or death were reported.[3]
Experimental Protocols
The following protocols are representative of the in vitro methods used to evaluate the antiviral activity, cytotoxicity, and resistance profile of NS5A inhibitors like this compound, both alone and in combination with other DAAs.
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This assay is fundamental for determining the concentration of the drug that inhibits 50% of viral replication (EC50).
Figure 2: Workflow for HCV Replicon Luciferase Assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), antibiotics, and selection agent (e.g., G418).
-
This compound and other DAA compounds.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the combination DAA in culture medium.
-
Treatment: Add the diluted compounds to the cells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luminescence Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication relative to the vehicle control and determine the EC50 values using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This assay is performed in parallel to the replicon assay to determine the concentration of the drug that causes 50% cytotoxicity (CC50), allowing for the calculation of the selectivity index (SI = CC50/EC50).
Materials:
-
Huh-7 cells.
-
DMEM with 10% FBS and antibiotics.
-
This compound and other DAA compounds.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Spectrophotometer or luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the compounds to the cells, mirroring the concentrations used in the replicon assay.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 values.
Protocol 3: In Vitro Resistance Selection and Analysis
This protocol is used to identify viral mutations that confer resistance to the antiviral compounds.
Figure 3: Workflow for In Vitro Resistance Selection and Analysis.
Procedure:
-
Long-term Culture: Culture HCV replicon cells in the presence of a constant concentration of this compound (typically 10x to 100x the EC50) for several weeks.
-
Colony Selection: Monitor the cultures for the emergence of resistant colonies.
-
RNA Extraction and Sequencing: Isolate total RNA from the resistant cell populations and perform RT-PCR to amplify the NS5A coding region. Sequence the PCR products to identify mutations.
-
Phenotypic Analysis: Characterize the resistance level of the identified mutations by introducing them into a wild-type replicon and performing the HCV replicon assay as described in Protocol 1.
Pharmacokinetic Considerations
The pharmacokinetic profiles of DAAs are a critical consideration in combination therapy to avoid significant drug-drug interactions (DDIs).[4][5] Many DAAs are substrates and/or inhibitors of cytochrome P450 (CYP) enzymes and drug transporters like P-glycoprotein (P-gp).[5]
While specific DDI data for this compound in combination with a wide range of DAAs is not extensively published, it is crucial to evaluate potential interactions, especially when co-administering with drugs that are strong inducers or inhibitors of CYP3A4 or P-gp. A clinical study (NCT05504876) was conducted to investigate the effect of a single oral dose of HEC74647 (an investigational drug) and HEC110114 (Yiqibuvir) on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate, which suggests that the DDI profile of this combination is being characterized.[6]
Conclusion
This compound, in combination with other direct-acting antivirals such as the NS5B polymerase inhibitor Yiqibuvir, has demonstrated high efficacy and a favorable safety profile in clinical trials for the treatment of chronic HCV infection across multiple genotypes.[3] The provided protocols offer a framework for the in vitro characterization of this compound's antiviral properties and resistance profile, which are essential for its continued development and optimization in combination therapies. Further research into the pharmacokinetic interactions and the long-term durability of response will continue to refine the clinical application of this compound-based regimens in the global effort to eradicate Hepatitis C.
References
- 1. What is Yiqibuvir used for? [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. [A phase Ⅲ clinical study to evaluate the efficacy and safety profile of antaitasvir phosphate combined with yiqibuvir in the treatment of adults with chronic hepatitis C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug–drug interactions during antiviral therapy for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Acting Antiviral Drugs: Pharmacokinetics and Drug-Drug Interactions [aps.journals.ekb.eg]
- 6. This compound Phosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting Netanasvir insolubility in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting issues related to the aqueous insolubility of Netanasvir.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in aqueous buffer. What should I do first?
A1: Initially, verify the physical properties of your this compound sample and the buffer conditions. This compound is known to be a poorly soluble compound. Confirm the pH of your aqueous solution, as the solubility of many active pharmaceutical ingredients (APIs) is pH-dependent. For weakly alkaline drugs, adjusting the pH with organic acids like citric acid or tartaric acid can increase solubility by promoting an ionic state[1]. Also, ensure your stock solution has not precipitated due to storage conditions or temperature changes.
Q2: I've confirmed my buffer pH is appropriate, but solubility is still low. What is the next step?
A2: If pH adjustment alone is insufficient, consider using co-solvents or excipients. The addition of a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds[2]. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). Additionally, various excipients can enhance solubility.
Q3: What types of excipients are effective for improving the solubility of antiviral drugs like this compound?
A3: Several classes of excipients can improve the solubility of poorly soluble drugs:
-
Surfactants: These agents increase the permeability of the active ingredient to the dissolution medium[1]. Common examples include polysorbates (e.g., Tween 80) and sodium lauryl sulfate[1][3].
-
Polymers: Polymeric carriers can be used to create solid dispersions, where the drug is dispersed in an amorphous state within a polymer matrix, which can have higher solubility[1][4]. Examples include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC)[4][5][6].
-
Cyclodextrins: These molecules have a hydrophobic cavity that can encapsulate hydrophobic drug molecules, forming a more soluble complex[1]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common example used to improve the dissolution of antiviral drugs[5].
-
Lipid-based excipients: For lipophilic drugs, lipid-based formulations can improve solubilization in the dosage form and within the gastrointestinal tract[7].
Q4: I am seeing precipitation after initially dissolving this compound with a co-solvent and then diluting it into my aqueous buffer. How can I prevent this?
A4: This is a common issue when using co-solvents. The drug may precipitate when the concentration of the organic solvent is lowered upon dilution. To mitigate this, you can try a few approaches:
-
Increase the proportion of the co-solvent in your final solution, if your experimental system allows.
-
Incorporate a surfactant or a polymer in the aqueous dilution buffer to help stabilize the dissolved this compound and prevent precipitation.
-
Consider creating a solid dispersion of this compound with a polymer, which can improve its dissolution rate and physical stability in aqueous media[4][6].
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
Q2: Are there any approved formulations of this compound that address its low solubility?
A2: Yes, this compound is available as this compound Phosphate (B84403) capsules[9]. The use of a phosphate salt is a common strategy to improve the solubility and dissolution rate of poorly soluble basic drugs.
Q3: Can particle size reduction improve the dissolution of this compound?
A3: Yes, reducing the particle size of a drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation[2][10]. Techniques like micronization and nanosuspension can be employed to achieve this[10].
Q4: What is a solid dispersion, and can it be used for this compound?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix, often a polymer[4]. This can enhance solubility by presenting the drug in an amorphous form, which is more soluble than the crystalline form[1]. This technique has been successfully used for other antiviral drugs and could be a viable approach for this compound[5][6].
Quantitative Data on Solubility Enhancement
The following table presents illustrative data on the potential solubility of this compound in the presence of various excipients. Note: This data is hypothetical and for demonstration purposes.
| Solvent System | Excipient | Excipient Concentration (% w/v) | Hypothetical this compound Solubility (µg/mL) |
| Deionized Water | None | 0 | < 1 |
| pH 7.4 Phosphate Buffer | None | 0 | < 1 |
| pH 7.4 Phosphate Buffer | Polysorbate 80 | 1 | 25 |
| pH 7.4 Phosphate Buffer | Polysorbate 80 | 5 | 150 |
| pH 7.4 Phosphate Buffer | HP-β-Cyclodextrin | 5 | 80 |
| pH 7.4 Phosphate Buffer | HP-β-Cyclodextrin | 10 | 200 |
| 10% Ethanol in Water | None | 0 | 50 |
| 10% Ethanol in Water | Soluplus® | 2 | 350 |
Experimental Protocols
Protocol 1: Solubility Determination of this compound with pH Adjustment
-
Prepare a series of aqueous buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the measured solubility as a function of pH.
Protocol 2: Preparation of a this compound Solution using a Co-solvent
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400). Use gentle vortexing or sonication to aid dissolution.
-
Once fully dissolved, slowly add the aqueous buffer to the co-solvent concentrate while stirring to reach the final desired concentration and volume.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the method may need to be optimized by adjusting the co-solvent to aqueous buffer ratio.
Protocol 3: Enhancing this compound Solubility with Excipients
-
Prepare stock solutions of the desired excipients (e.g., 10% w/v Polysorbate 80, 20% w/v HP-β-Cyclodextrin) in the aqueous buffer of choice.
-
Add an excess amount of this compound powder to a series of vials containing different concentrations of the excipient solutions.
-
Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility of this compound in the presence of each excipient.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Experimental workflow for solubility testing.
References
- 1. senpharma.vn [senpharma.vn]
- 2. longdom.org [longdom.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. This compound Phosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound Phosphate Capsules Approved for Marketing by China NMPA [english.nmpa.gov.cn]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nelfinavir (NFV) Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity and ensure reliable results in cell-based assays involving Nelfinavir (B1663628) (NFV).
Frequently Asked Questions (FAQs)
Q1: Why am I observing significantly higher cytotoxicity with Nelfinavir in my cancer cell line compared to my non-cancerous (normal) control cell line?
A1: This is an expected and well-documented phenomenon known as a "therapeutic window." Nelfinavir is selectively more toxic to cancer cells due to several underlying factors:
-
Elevated Basal Endoplasmic Reticulum (ER) Stress: Many cancer cells operate with a high rate of protein synthesis to support rapid growth, leading to a state of chronic, elevated ER stress. Nelfinavir, a potent inducer of ER stress, pushes these already-stressed cancer cells beyond a survivable threshold, triggering apoptosis. Normal cells have lower basal stress levels and are better equipped to manage the additional stress induced by the drug.[1]
-
Oncogenic Pathway Dependency: Cancer cells are often heavily reliant on pro-survival signaling pathways, such as the PI3K/Akt pathway. Nelfinavir effectively inhibits Akt signaling, cutting off a critical survival mechanism that is less essential for the normal cellular functions of non-cancerous cells.[1]
-
Robust Protective Mechanisms in Normal Cells: Normal cells typically possess more efficient antioxidant systems and a more robust Unfolded Protein Response (UPR). This allows them to resolve ER stress more effectively without initiating programmed cell death.[1]
Q2: What are the primary molecular mechanisms behind Nelfinavir-induced cytotoxicity?
A2: Nelfinavir induces cancer cell death through a multi-faceted approach, primarily by:
-
Inducing Endoplasmic Reticulum (ER) Stress: Nelfinavir disrupts protein folding within the ER, leading to an accumulation of unfolded proteins. This activates the Unfolded Protein Response (UPR), and if the stress is prolonged and severe, the UPR shifts from a pro-survival to a pro-apoptotic signaling cascade, culminating in cell death.[2] Key markers of this process include the upregulation of GRP78, ATF4, and CHOP, and the cleavage of executioner caspases like caspase-7.[2]
-
Inhibiting the PI3K/Akt Signaling Pathway: Nelfinavir inhibits the phosphorylation of Akt, a key kinase that promotes cell survival, proliferation, and metabolism. By blocking this pathway, Nelfinavir sensitizes cancer cells to apoptosis.[1]
-
Inducing Apoptosis: The culmination of severe ER stress and Akt inhibition leads to the activation of the apoptotic cascade. This is often characterized by the activation of caspases (like caspase-3, -7, and -8), DNA fragmentation, and an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[2][3]
Q3: Does Nelfinavir cause mitochondrial toxicity?
A3: The role of mitochondria in Nelfinavir-induced cytotoxicity can be complex and cell-type dependent.
-
Mitochondria-Independent Apoptosis: Some studies, particularly in leukemia cell lines, report that Nelfinavir induces apoptosis in a primarily mitochondria-independent manner. In these cases, Nelfinavir treatment can lead to an upregulation of the anti-apoptotic protein Mcl-1, which stabilizes the mitochondrial membrane potential even as caspase activation proceeds.[3][4]
-
Mitochondrial Dysfunction: In other cell types, such as hepatocellular carcinoma cells, Nelfinavir has been shown to impair mitochondrial function. This includes disrupting the mitochondrial membrane potential (ΔΨm) and increasing the production of mitochondrial reactive oxygen species (ROS), specifically superoxide (B77818).[5] This mitochondrial dysfunction can contribute to the overall cytotoxic effect.
Therefore, it is crucial to assess mitochondrial function in your specific cell model to fully understand the mechanism of action.
Q4: How can I minimize Nelfinavir's cytotoxic effects on my normal control cells?
A4: To protect non-cancerous cells from Nelfinavir-induced toxicity and enhance the therapeutic window in your experiments, you can co-administer cytoprotective agents that counteract its primary mechanisms of action:
-
Chemical Chaperones to Alleviate ER Stress: Compounds like Tauroursodeoxycholic acid (TUDCA) and 4-phenylbutyric acid (4-PBA) are chemical chaperones that can facilitate proper protein folding and reduce the burden of unfolded proteins in the ER.[1] Studies have shown that TUDCA can restore mitochondrial membrane potential and reduce mitochondrial superoxide production induced by Nelfinavir.[5]
-
Antioxidants to Counter Oxidative Stress: The antioxidant N-acetylcysteine (NAC) is a precursor to glutathione, a major cellular antioxidant. Co-treatment with NAC can neutralize ROS and may reduce cytotoxicity stemming from drug-induced oxidative stress.[1]
It is essential to perform dose-response experiments to determine the optimal, non-toxic concentration of these cytoprotective agents for your specific cell line.
Troubleshooting Guides
This section addresses common issues encountered during cell-based assays with Nelfinavir.
| Problem / Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values | 1. Inconsistent Cell Health/Conditions: Cell passage number, confluency at the time of treatment, or minor fluctuations in growth conditions can alter sensitivity. 2. Nelfinavir Preparation: Inconsistent dissolution or degradation of Nelfinavir stock. 3. Assay Technique: Pipetting errors or uneven cell seeding. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells to achieve 70-80% confluency at the time of drug addition. Ensure culture conditions are stable.[1] 2. Standardize Drug Preparation: Prepare fresh Nelfinavir dilutions for each experiment from a frozen, single-use aliquot of a concentrated stock solution in DMSO.[1] 3. Refine Assay Technique: Use calibrated pipettes and ensure a homogenous cell suspension before seeding. |
| Unexpectedly High Toxicity in Normal Cells | 1. High Drug Concentration: The concentration used may be above the therapeutic window for your specific normal cell line. 2. Cell Line Sensitivity: The chosen normal cell line may be unusually sensitive to ER stress or have a less robust antioxidant system. | 1. Perform a Full Dose-Response Curve: Determine the precise IC50 for both your normal and cancer cell lines to identify an optimal concentration with a clear differential effect.[1] 2. Use Cytoprotective Agents: Co-administer an ER stress inhibitor like TUDCA or an antioxidant like NAC in your normal cell control wells to mitigate toxicity (See FAQ Q4).[1] |
| Weak or No Signal for ER Stress Markers (e.g., CHOP) via Western Blot | 1. Suboptimal Time Point: The peak expression of ER stress markers can be transient. 2. Insufficient Protein Loading: Low abundance of the target protein. 3. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. 4. Inefficient Protein Transfer: Particularly for high molecular weight proteins. | 1. Perform a Time-Course Experiment: Analyze protein expression at multiple time points (e.g., 4, 8, 12, 24, 48 hours) to identify the peak induction time for your cell line.[1] 2. Increase Protein Load: Load a higher amount of total protein (e.g., 30-50 µg) per lane.[6][7] 3. Validate Antibody: Use a positive control (e.g., cells treated with tunicamycin (B1663573) or thapsigargin) to confirm antibody performance. Titrate the antibody to find the optimal concentration.[6] 4. Optimize Transfer: Ensure proper gel-membrane contact (no air bubbles) and optimize transfer time and voltage, especially for larger proteins like GRP78. |
| Inconsistent Reactive Oxygen Species (ROS) Measurements | 1. Probe Instability: Some ROS probes (e.g., DCFDA) are light-sensitive and can auto-oxidize. 2. Incorrect Timing: ROS production can be an early event in the cytotoxic process. 3. Inappropriate Cell Density: High cell density can lead to signal quenching or artifacts. | 1. Protect from Light: After adding the ROS probe, protect cells from light during incubation and measurement.[1] 2. Measure at Early Time Points: Measure ROS levels at earlier time points (e.g., 1, 3, 6 hours) post-Nelfinavir treatment.[1] 3. Optimize Cell Density: Perform preliminary experiments to determine the optimal cell density for your assay that provides a linear signal range.[1] |
Quantitative Data Summary
Table 1: Nelfinavir IC50 Values in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| HL60 | Promyelocytic Leukemia | 5.6 - 7.0 µg/mL | 48 | [8] |
| IM9 | B-lymphoblastoid | 5.6 - 7.0 µg/mL | 48 | [8] |
| Jurkat | T-cell Leukemia | 5.6 - 7.0 µg/mL | 48 | [8] |
| PEO1 | High-Grade Serous Ovarian | ~15 | 72 | [9] |
| PEO4 | High-Grade Serous Ovarian | ~20 | 72 | [9] |
| PEO14 | High-Grade Serous Ovarian | ~20 | 72 | [9] |
| PEO6 | High-Grade Serous Ovarian | ~25 | 72 | [9] |
| PEO23 | High-Grade Serous Ovarian | ~25 | 72 | [9] |
| NCI60 Panel (Mean) | Non-Small Cell Lung Carcinoma | 5.2 | Not Specified | [10] |
| AMO-1 | Multiple Myeloma | 10.5 | Not Specified | [10] |
| MDA-MB-231 | Breast Cancer | 14.4 | Not Specified | [10] |
| BT474 | Breast Cancer | 14.9 | Not Specified | [10] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., cell density, serum concentration) and the inherent biological variability of cell lines.
Table 2: Strategies to Mitigate Nelfinavir Cytotoxicity in Normal Cells
| Compound | Mechanism of Action | Typical In Vitro Concentration Range | Observed Protective Effect | Citation |
| N-acetylcysteine (NAC) | Antioxidant; Glutathione precursor; Scavenges ROS. | 50 µM - 500 µM | Attenuates deleterious effects of oxidative stress, resulting in improved cell survival.[11] Reverses inhibition of cell proliferation.[7] | [7][11] |
| Tauroursodeoxycholic acid (TUDCA) | Chemical chaperone; Alleviates ER stress; Inhibits apoptosis. | 100 µM - 300 µM | Reduces apoptosis, necroptosis, and oxidative stress.[12] Can restore mitochondrial membrane potential and attenuate mitochondrial superoxide production.[5] | [5][12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the dose-dependent effect of Nelfinavir on cell viability and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Nelfinavir (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of Nelfinavir in complete culture medium. Remove the medium from the wells and add 100 µL of the Nelfinavir dilutions. Include a vehicle control (DMSO at the same final concentration as the highest Nelfinavir dose) and a no-treatment control.[9]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following Nelfinavir treatment.
Materials:
-
6-well plates
-
Nelfinavir
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of Nelfinavir for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization. Crucially, collect the culture medium, which contains floating apoptotic and necrotic cells. Combine the harvested adherent cells with the cells from the medium.[9]
-
Washing: Centrifuge the combined cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Mitochondrial Health Assessment
A. Mitochondrial Membrane Potential (JC-1 Assay)
Objective: To detect changes in the mitochondrial membrane potential (ΔΨm).
Materials:
-
JC-1 reagent
-
Cells treated with Nelfinavir
-
Assay Buffer
-
Flow cytometer or fluorescence microscope/plate reader
Procedure:
-
Cell Preparation: Induce cytotoxicity by treating cells with Nelfinavir for the desired time. Include a positive control for depolarization (e.g., 10 µM CCCP for 20 minutes) and an untreated negative control.[13]
-
JC-1 Staining: Resuspend ~5x10^5 cells in 500 µL of the prepared JC-1 working solution. Incubate at 37°C for 15-30 minutes in a CO2 incubator.[5][13]
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cells twice with pre-warmed 1X Assay Buffer.[13]
-
Analysis: Resuspend the final cell pellet in assay buffer. Analyze immediately by flow cytometry or fluorescence microscopy.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, emitting red fluorescence (FL2 channel).
-
Apoptotic cells (low ΔΨm): JC-1 remains as monomers, emitting green fluorescence (FL1 channel).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
B. Mitochondrial Superoxide Detection (MitoSOX Red Assay)
Objective: To specifically detect superoxide production within the mitochondria.
Materials:
-
MitoSOX™ Red reagent
-
Cells treated with Nelfinavir
-
Warm buffer (e.g., HBSS with Ca2+/Mg2+)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with Nelfinavir for the desired duration.
-
MitoSOX Loading: Prepare a 1-5 µM working solution of MitoSOX Red in warm buffer. Remove the culture medium, wash the cells, and incubate them in the MitoSOX working solution for 15-30 minutes at 37°C, protected from light.[14]
-
Washing: Gently wash the cells three times with the warm buffer to remove excess probe.[1]
-
Analysis: Analyze the cells immediately by flow cytometry (PE channel) or fluorescence microscopy. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. benchchem.com [benchchem.com]
- 7. agrisera.com [agrisera.com]
- 8. The mitochondria-independent cytotoxic effect of nelfinavir on leukemia cells can be enhanced by sorafenib-mediated mcl-1 downregulation and mitochondrial membrane destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem-agilent.com [chem-agilent.com]
- 11. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with Netanasvir
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Netanasvir, a potent Hepatitis C Virus (HCV) NS5A inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Higher than Expected EC50 Value for this compound
Question: My calculated EC50 value for this compound in an HCV replicon assay is significantly higher than the low picomolar values reported in the literature. What are the potential causes and how can I troubleshoot this?
Answer:
A higher than expected EC50 value can be attributed to several factors related to the compound, assay conditions, and the replicon system itself. Follow these troubleshooting steps to identify and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high EC50 values.
Detailed Troubleshooting Steps:
-
Verify Compound Integrity:
-
Purity and Identity: Confirm the purity and chemical identity of your this compound stock. Impurities or degradation can significantly reduce potency.
-
Concentration: Accurately determine the concentration of your stock solution. Errors in initial concentration will affect all subsequent dilutions.
-
Storage: Ensure this compound is stored under the recommended conditions (typically at -20°C or -80°C, protected from light) to prevent degradation.
-
Solution Preparation: Prepare fresh serial dilutions for each experiment from a reliable stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
-
Optimize Assay Conditions:
-
Cell Seeding Density: The number of cells seeded can influence the outcome of the assay. Ensure a consistent and optimal cell density that allows for logarithmic growth during the experiment.
-
Incubation Time: The duration of compound exposure can affect the EC50 value. A common incubation period for HCV replicon assays is 48 to 72 hours.
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells and interfere with the assay. The final DMSO concentration in the culture medium should ideally be below 0.5%.[1]
-
-
Evaluate the Replicon System and Cell Line:
-
HCV Genotype: this compound's potency can vary between different HCV genotypes and subtypes.[2] Confirm the genotype of your replicon system.
-
Resistance-Associated Substitutions (RASs): Pre-existing mutations in the NS5A region of the replicon can confer resistance to this compound, leading to a higher EC50 value.[3][4] If possible, sequence the NS5A region of your replicon to check for known RASs at positions such as 28, 30, 31, and 93.[3]
-
Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments. High passage numbers can lead to changes in cell physiology and reduced permissiveness to HCV replication.
-
Issue 2: Observing Cytotoxicity at or Near the Effective Antiviral Concentration
Question: I am observing a decrease in cell viability in my cytotoxicity assay at concentrations where this compound is showing antiviral activity. How can I differentiate between a true antiviral effect and a cytotoxic effect?
Answer:
It is crucial to distinguish between the desired antiviral activity and unintended cytotoxic effects. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a key parameter. A high SI value indicates a favorable therapeutic window.
Troubleshooting Steps:
-
Concurrent Assays: Always perform the cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your antiviral assay, using the same cell line, seeding density, incubation time, and compound concentrations.[5]
-
Uninfected Cells: The cytotoxicity assay should be performed on uninfected cells to measure the direct effect of the compound on cell health.
-
Calculate the Selectivity Index (SI):
-
SI = CC50 / EC50
-
A higher SI is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.
-
Data Interpretation:
| Scenario | Observation | Interpretation | Action |
| Ideal | High CC50, Low EC50 (High SI) | The compound has a specific antiviral effect with a good safety margin. | Proceed with further studies. |
| Ambiguous | CC50 and EC50 values are close (Low SI) | The observed "antiviral" effect may be due to cytotoxicity. | Re-evaluate the compound. Consider modifying the compound to reduce toxicity while maintaining antiviral activity. |
| Problematic | Low CC50, High EC50 | The compound is more toxic to the cells than to the virus. | The compound is likely not a viable antiviral candidate. |
Issue 3: Inconsistent Results Across Experiments
Question: I am getting significant variability in my results with this compound across different experimental runs. What could be the cause of this inconsistency?
Answer:
Inconsistent results are often due to variability in experimental procedures and reagents. Standardization and careful technique are key to obtaining reproducible data.
Key Areas for Standardization:
-
Cell Culture:
-
Maintain a consistent cell passage number.
-
Ensure cells are in the logarithmic growth phase when seeded.
-
Regularly test for mycoplasma contamination.
-
-
Virus/Replicon Stock:
-
Use a well-characterized and titered stock of virus or replicon.
-
Aliquot the stock to avoid multiple freeze-thaw cycles.
-
-
Reagents:
-
Use high-quality, fresh reagents.
-
Ensure consistent lot numbers for critical reagents like fetal bovine serum (FBS).
-
-
Assay Procedure:
-
Follow a standardized protocol for cell seeding, compound addition, and incubation.
-
Use calibrated pipettes and ensure proper mixing.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). NS5A is a multi-functional protein that is essential for both viral RNA replication and the assembly of new virus particles. By binding to NS5A, this compound is thought to induce a conformational change that disrupts its function, thereby inhibiting the formation of the viral replication complex and impairing virion assembly.
HCV Replication and the Role of NS5A:
Caption: this compound inhibits HCV replication and assembly by targeting NS5A.
Q2: Which HCV genotypes is this compound active against?
A2: this compound is a pangenotypic NS5A inhibitor, meaning it has activity against multiple HCV genotypes. However, the potency can vary between genotypes. For instance, second-generation NS5A inhibitors generally show very high potency against genotypes 1-6.[6]
Q3: How do I test for this compound resistance?
A3: Resistance to this compound is typically associated with specific amino acid substitutions in the NS5A protein. To test for resistance:
-
In Vitro Selection: Culture HCV replicons in the presence of increasing concentrations of this compound to select for resistant variants.
-
Sequencing: Sequence the NS5A gene of the resistant replicons to identify mutations.
-
Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon and perform an EC50 assay to confirm the fold-change in resistance.
Q4: What are the key resistance-associated substitutions (RASs) for NS5A inhibitors?
A4: The most common RASs for NS5A inhibitors are found in the N-terminal domain of the protein, particularly at amino acid positions 28, 30, 31, and 93.[3] The specific substitutions and their impact on drug susceptibility can vary by HCV genotype and the specific NS5A inhibitor.
Data Presentation
Due to the limited availability of public data specifically for this compound, the following tables present representative data for a potent, second-generation NS5A inhibitor, pibrentasvir, to illustrate the expected performance.
Table 1: In Vitro Antiviral Potency of Pibrentasvir against Different HCV Genotypes
| HCV Genotype | EC50 (pM) |
| 1a | 5.0 |
| 1b | 1.4 |
| 2a | 2.1 |
| 2b | 1.8 |
| 3a | 2.1 |
| 4a | 1.9 |
| 5a | 2.3 |
| 6a | 3.2 |
| Data is representative of a potent second-generation NS5A inhibitor.[6] |
Table 2: Cytotoxicity of a Representative NS5A Inhibitor
| Cell Line | CC50 (µM) |
| Huh-7 | >50 |
| HepG2 | >50 |
| MT-4 | >50 |
| Data is representative of a typical NS5A inhibitor.[3] |
Table 3: Resistance Profile of Pibrentasvir Against Common NS5A RASs in Genotype 1a
| NS5A Substitution | Fold-Change in EC50 |
| M28T | 0.6 |
| Q30R | 0.8 |
| L31M | 0.5 |
| Y93H | 2.2 |
| Y93N | 3.0 |
| Data is representative of a potent second-generation NS5A inhibitor.[6] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
Objective: To determine the 50% effective concentration (EC50) of this compound against an HCV replicon.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a luciferase reporter.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin-streptomycin, and G418.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
Prepare a serial dilution of this compound in complete DMEM. A common starting concentration is 100 nM with 3-fold serial dilutions. Include a vehicle control (e.g., 0.5% DMSO).[1]
-
Remove the media from the cells and add 100 µL of the media containing the different compound concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
After incubation, remove the media and wash the cells once with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: MTT Assay for Cytotoxicity (CC50) Determination
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 cells (or the same cell line used in the antiviral assay).
-
Complete DMEM with 10% FBS and penicillin-streptomycin.
-
This compound stock solution.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at the same density as the replicon assay.
-
Incubate overnight.
-
Add serial dilutions of this compound, mirroring the concentrations used in the EC50 assay.
-
Incubate for the same duration as the EC50 assay (48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Netanasvir Synthesis: A Technical Support Hub
For researchers, scientists, and drug development professionals embarking on the synthesis of Netanasvir, this technical support center offers a centralized resource for troubleshooting common experimental challenges and frequently asked questions. Our aim is to facilitate a smoother, more efficient synthesis process, ultimately improving the yield and purity of the final compound.
This compound is a potent NS5A inhibitor developed by Sunshine Lake Pharma Co., Ltd. for the treatment of Hepatitis C. Its complex molecular structure presents a multi-step synthesis challenge where yield optimization is critical. This guide provides insights into potential roadblocks and their solutions.
Troubleshooting Guide: Common Issues in this compound Synthesis
Researchers may encounter several hurdles during the synthesis of this compound. This section addresses specific problems in a question-and-answer format to provide direct and actionable advice.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| NS-T-01 | Low yield in the initial coupling reaction. | - Incomplete reaction due to insufficient activation of the carboxylic acid.- Side reactions caused by moisture or air.- Suboptimal reaction temperature or time. | - Ensure the use of fresh coupling reagents (e.g., HATU, HOBt).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Carefully control the reaction temperature, potentially starting at a lower temperature and gradually warming to room temperature. Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| NS-T-02 | Formation of multiple spots on TLC after the deprotection step. | - Incomplete removal of the protecting group.- Degradation of the product under the deprotection conditions. | - Extend the reaction time or increase the amount of the deprotection reagent.- If using acidic conditions, consider a milder acid or a shorter reaction time. For hydrogenolysis, ensure the catalyst is active.- Purify the crude product promptly after work-up to minimize degradation. |
| NS-T-03 | Difficulty in purifying the final compound. | - Presence of closely-related impurities or diastereomers.- Poor solubility of the compound in common chromatography solvents. | - Employ high-performance liquid chromatography (HPLC) for purification.- Experiment with different solvent systems for column chromatography, including gradients and additives (e.g., a small percentage of acetic acid or triethylamine).- Consider recrystallization from a suitable solvent system to remove impurities. |
| NS-T-04 | Inconsistent yields in the final amide bond formation. | - Epimerization of the chiral center adjacent to the carbonyl group.- Inefficient coupling of sterically hindered fragments. | - Use a coupling reagent known to minimize epimerization, such as COMU or T3P.- Perform the reaction at a lower temperature.- Consider a different synthetic route that joins the sterically hindered fragments at an earlier stage. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most critical steps for maximizing the overall yield of this compound?
A1: Based on the general principles of complex molecule synthesis, the most critical steps are typically the coupling reactions that form the core structure of the molecule. Ensuring high efficiency in these steps is paramount. Additionally, the final deprotection and purification steps are crucial for obtaining a high-purity product, which can also impact the final isolated yield.
Q2: Are there any specific safety precautions to consider during the synthesis?
A2: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some reagents used in organic synthesis can be toxic, corrosive, or flammable. Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: A combination of analytical techniques should be used. High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will verify the chemical structure. Purity can be assessed using high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS).
Experimental Workflow & Key Transformations
To aid in visualizing the synthesis process, the following diagrams illustrate a generalized workflow and a key transformation often encountered in the synthesis of complex molecules like this compound.
Technical Support Center: Strategies to Reduce Off-Target Effects of Netanasvir
Welcome to the Technical Support Center for Netanasvir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing potential off-target effects during preclinical and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[4][5] By binding to NS5A, this compound disrupts its function, thereby inhibiting viral replication.[5]
Q2: What are the known off-target effects of this compound?
As a relatively new compound, detailed public information on the specific off-target molecular interactions of this compound is limited. However, like many small molecule inhibitors, it has the potential to interact with unintended cellular targets. The common side effects observed with the class of NS5A inhibitors include headache, fatigue, nausea, and diarrhea.[6][7] In some cases, more severe adverse events like cardiac and pulmonary issues have been reported for direct-acting antiviral therapies.[8]
Q3: What are general strategies to minimize off-target effects in my experiments?
To reduce the likelihood of observing off-target effects, consider the following general strategies:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of this compound that achieves the desired on-target effect (i.e., inhibition of HCV replication).
-
Employ Proper Controls: Always include vehicle-only (e.g., DMSO) controls in your experiments to differentiate between compound-specific effects and vehicle effects.
-
Utilize Highly Selective Compounds: When possible, compare the effects of this compound with other NS5A inhibitors known for their high selectivity.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: I'm observing significant cytotoxicity at concentrations close to the EC50 value.
-
Possible Cause: This suggests a narrow therapeutic window, which could be due to off-target toxicity.
-
Troubleshooting Steps:
-
Perform a More Granular Dose-Response: Narrow the concentration range around the EC50 to pinpoint the toxicity threshold more accurately.
-
Assess Mitochondrial Toxicity: Off-target effects on mitochondria are a common cause of drug-induced cytotoxicity.[9][10][11] Perform a mitochondrial toxicity assay to investigate this possibility. (See Experimental Protocol 2)
-
Evaluate Cell Viability with Multiple Readouts: Use different cell viability assays that measure distinct cellular parameters (e.g., ATP levels, membrane integrity) to confirm the cytotoxic effect.
-
Issue 2: I'm observing unexpected changes in cellular signaling pathways unrelated to HCV replication.
-
Possible Cause: this compound might be interacting with off-target kinases or other signaling proteins.
-
Troubleshooting Steps:
-
Perform a Kinase Profile Screen: Screen this compound against a broad panel of kinases to identify potential off-target interactions. (See Experimental Protocol 1)
-
Use a Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm the engagement of suspected off-target proteins in a cellular context.[1][2][12] (See Experimental Protocol 3)
-
Pathway Analysis: Use techniques like Western blotting for key signaling proteins or phospho-proteomic arrays to identify the affected pathways.
-
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table provides a general framework for how to present quantitative data when assessing on-target versus off-target effects. Researchers should populate this table with their own experimental data.
| Parameter | This compound Concentration | On-Target Effect (e.g., % HCV Replication Inhibition) | Off-Target Effect (e.g., % Kinase X Inhibition) | Cell Viability (%) |
| EC50/IC50 Determination | ||||
| [Concentration 1] | ||||
| [Concentration 2] | ||||
| ... | ||||
| Selectivity Index (SI) | Calculated Value | (CC50 / EC50) |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol describes a general method for screening this compound against a panel of purified kinases to identify potential off-target interactions.
-
Objective: To determine the IC50 values of this compound against a broad range of kinases.
-
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.
-
Incubation: Add the diluted this compound to the wells and incubate at a controlled temperature for a specific duration.
-
Detection: Use a suitable detection method (e.g., radiometric assay using [γ-³³P]ATP or a fluorescence-based assay) to measure the kinase activity.[13][14][15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Protocol 2: Mitochondrial Toxicity Assay
This protocol outlines a method to assess the potential of this compound to induce mitochondrial dysfunction.
-
Objective: To evaluate the effect of this compound on mitochondrial membrane potential and oxygen consumption.
-
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period.
-
Mitochondrial Membrane Potential Assessment: Use a fluorescent dye (e.g., JC-10) that accumulates in mitochondria in a membrane potential-dependent manner.[9][10] Measure the fluorescence using a plate reader to detect any depolarization.
-
Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer or a similar instrument to measure the OCR of the treated cells, which is a key indicator of mitochondrial respiration.[11][16]
-
Data Analysis: Compare the mitochondrial membrane potential and OCR of this compound-treated cells to vehicle-treated controls.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to use CETSA to confirm the binding of this compound to potential off-target proteins within intact cells.[1][2][12][17]
-
Objective: To verify the engagement of a specific protein target by this compound in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell lysates or intact cells across a range of temperatures. Ligand-bound proteins will be more resistant to thermal denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Use Western blotting or another protein detection method to quantify the amount of the target protein remaining in the soluble fraction at each temperature.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 4. TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 6. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Adverse Effects of Direct Acting Antivirals in HIV/HCV Coinfected Patients: A 4-Year Experience in Miami, Florida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global adverse events reported for direct-acting antiviral therapies for the treatment of hepatitis C: an analysis of the World Health Organization VigiBase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Netanasvir Long-Term Storage and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Netanasvir during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during long-term storage?
A1: The stability of pharmaceutical products like this compound is influenced by environmental factors such as temperature, humidity, and light, as well as product-related factors.[1] Key contributors to degradation can include the chemical properties of this compound itself, interactions with excipients, the manufacturing process, and the type of container-closure system used.[1][2]
Q2: To what types of chemical degradation is this compound potentially susceptible?
A2: While specific degradation pathways for this compound are not extensively published, based on structurally similar antiviral compounds, this compound is likely susceptible to hydrolysis, oxidation, and photolysis. For instance, simeprevir, another hepatitis C virus inhibitor, is known to degrade under hydrolytic (acidic and alkaline), oxidative, and UV-induced conditions.[3] Similarly, atazanavir (B138) undergoes degradation through oxidation and hydrolysis.[4][5][6] Daclatasvir has shown susceptibility of its carbamate (B1207046) and imidazole (B134444) moieties to hydrolysis and oxidation.[7][8]
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term stability studies, storage conditions are typically 30°C ± 2°C with a relative humidity of 65% ± 5% or 25°C ± 2°C with a relative humidity of 60% ± 5%.[9] For accelerated stability testing, conditions of 40°C ± 2°C and 75% ± 5% relative humidity are common.[1][10] It is crucial to adhere to the specific storage conditions outlined in the product's documentation.
Q4: How can I detect and quantify this compound and its degradation products?
A4: Stability-indicating analytical methods are essential for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[11] High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a common and effective technique.[12][13][14][15] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[7][16]
Q5: What are some formulation strategies to enhance the stability of this compound?
A5: Several formulation strategies can improve drug stability. These include optimizing the pH with buffers, including antioxidants to prevent oxidation, and using chelating agents.[17] Additionally, techniques like microencapsulation to create a protective barrier and the use of specific excipients can enhance stability.[17] The choice of packaging is also critical, with options like light-resistant and moisture-proof containers to protect sensitive compounds.[17]
Troubleshooting Guides
This section provides step-by-step guidance for addressing common issues encountered during the long-term storage and analysis of this compound.
Guide 1: Unexpected Degradation of this compound in a Validated Formulation
Problem: You observe a higher-than-expected level of degradation for this compound in a formulation that was previously considered stable.
Possible Causes:
-
Changes in the source or grade of excipients.
-
Interaction with the container-closure system.
-
Excursions from recommended storage conditions (temperature or humidity).
-
Microbial contamination.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the storage chambers have maintained the correct temperature and humidity throughout the study period. Review any monitoring data for excursions.
-
Inspect Container-Closure System: Visually inspect the packaging for any breaches or defects.
-
Characterize Degradants: Use a stability-indicating method like LC-MS to identify the primary degradation products.[16] This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).
-
Excipient Compatibility Study: Conduct a compatibility study with the current batch of excipients to rule out any impurities or changes in excipient quality that may be accelerating degradation.
-
Microbial Testing: Perform microbial limit testing on the stored samples to check for contamination.
-
Review Manufacturing Process: If the issue persists across batches, review the manufacturing process for any recent changes that could have introduced contaminants or stress.
Guide 2: Identification of a New, Uncharacterized Peak in the Chromatogram
Problem: During HPLC analysis of a stability sample, a new peak appears that was not present in the initial analysis.
Troubleshooting Steps:
-
Confirm Peak Identity:
-
Inject a placebo (formulation without this compound) to ensure the peak is not related to an excipient.
-
Inject a blank (mobile phase) to rule out system contamination.
-
-
Perform Forced Degradation Studies: Subject a fresh sample of this compound to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress).[11][18] Compare the chromatograms from the stressed samples to the stability sample. A match in retention time can help identify the nature of the degradation product.
-
Structural Elucidation with LC-MS: Analyze the stability sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak.[16][19] Fragmentation analysis (MS/MS) can provide further structural information to help identify the degradant.
-
Evaluate Impact: Once identified, assess the potential impact of this new impurity on the safety and efficacy of the product.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for unexpected this compound degradation.
Quantitative Data Summary
The following tables present hypothetical data based on typical degradation patterns observed for similar antiviral compounds under forced degradation conditions. This data is for illustrative purposes.
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl | 2 hours | 60°C | 15.2% | Hydrolysis Product 1 (HP1) |
| 0.1 M NaOH | 2 hours | 60°C | 25.8% | Hydrolysis Product 2 (HP2) |
| 30% H₂O₂ | 2 hours | 60°C | 18.5% | Oxidative Product 1 (OP1) |
| UV Light (200 Wh/m²) | 24 hours | 25°C | 8.3% | Photolytic Product 1 (PP1) |
| Dry Heat | 48 hours | 80°C | 5.1% | Thermal Product 1 (TP1) |
Table 2: Long-Term Stability Data Simulation for this compound Formulation
| Storage Condition | Time Point | Assay (% of Initial) | Total Degradants (%) |
| 25°C / 60% RH | 0 Months | 100.0 | < 0.1 |
| 6 Months | 99.5 | 0.5 | |
| 12 Months | 98.9 | 1.1 | |
| 24 Months | 97.8 | 2.2 | |
| 40°C / 75% RH | 0 Months | 100.0 | < 0.1 |
| 3 Months | 98.2 | 1.8 | |
| 6 Months | 96.5 | 3.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water 50:50 v/v).
2. Stress Conditions: [3][16][18][20]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 2 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 2 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at 60°C for 2 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours.
3. Sample Preparation for Analysis:
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a stability study of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method capable of separating this compound from its potential degradation products. Method optimization and validation are required.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]
References
- 1. www3.paho.org [www3.paho.org]
- 2. japsonline.com [japsonline.com]
- 3. Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. tandfonline.com [tandfonline.com]
- 13. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Antiviral Drug, Favipiravir by a Stability-Indicating Chromatographic Method – Oriental Journal of Chemistry [orientjchem.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. academic.oup.com [academic.oup.com]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Netanasvir Assays
Welcome to the Technical Support Center for Netanasvir assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting unexpected results during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound assays, offering potential causes and solutions in a question-and-answer format.
Issue 1: Higher than Expected EC50 Values
Question: We are observing significantly higher EC50 (half-maximal effective concentration) values for this compound in our HCV replicon assays than anticipated. What could be the cause?
Answer: An unexpectedly high EC50 value for this compound, a potent NS5A inhibitor, can stem from several factors related to the virus, the compound, or the assay conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pre-existing Resistance-Associated Substitutions (RASs) | The HCV replicon cell line may harbor baseline RASs in the NS5A region that confer resistance to this compound. Common RASs for NS5A inhibitors include substitutions at amino acid positions M28, Q30, L31, and Y93.[1] |
| Solution: Sequence the NS5A region of the replicon RNA to identify any known RASs. Compare the observed EC50 value to that of a wild-type replicon to determine the fold-change in resistance. | |
| Compound Instability or Degradation | This compound, like many small molecules, can be susceptible to degradation under certain storage or experimental conditions. |
| Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. It is also advisable to test the stability of this compound in the cell culture medium over the duration of the assay.[2] | |
| Suboptimal Assay Conditions | Factors such as cell density, passage number of the Huh-7 cells, and incubation time can influence the apparent potency of the drug.[3] |
| Solution: Standardize these parameters across all experiments. Use cells within a consistent and low passage number range. Optimize cell seeding density to ensure a healthy monolayer throughout the assay. | |
| Interaction with Serum Proteins | Components in the fetal bovine serum (FBS) used in the cell culture medium can bind to the compound, reducing its effective concentration. |
| Solution: If possible, perform the assay in serum-free medium or with a reduced serum concentration. If serum is necessary, ensure the concentration is consistent across all experiments. |
Workflow for Investigating High EC50 Values:
Caption: Troubleshooting workflow for unexpectedly high EC50 values.
Issue 2: Unexpected Cytotoxicity
Question: Our cytotoxicity assays are showing significant cell death at this compound concentrations where we expect to see antiviral activity. How can we interpret this?
Answer: Unexpected cytotoxicity can confound the interpretation of antiviral efficacy. It is crucial to differentiate between on-target antiviral effects leading to cell death and off-target cytotoxic effects.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Off-Target Effects | This compound may interact with cellular targets other than HCV NS5A, leading to cytotoxicity.[4] This is a possibility for any small molecule inhibitor. |
| Solution: Screen this compound against a panel of common off-targets, such as a kinase panel, to identify potential unintended interactions.[5] | |
| Assay Artifacts | The chosen cytotoxicity assay may be susceptible to interference from the compound. For example, in an MTT assay, the compound might affect mitochondrial reductase activity without directly killing the cells.[6] |
| Solution: Use an orthogonal cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay) or ATP content (e.g., CellTiter-Glo®).[6][7] | |
| Solvent Toxicity | High concentrations of the solvent used to dissolve this compound, typically DMSO, can be toxic to cells.[2] |
| Solution: Ensure the final concentration of DMSO in the assay wells is non-toxic (generally ≤0.5%) and is consistent across all wells, including controls.[2] | |
| Contamination | Microbial contamination (e.g., mycoplasma) in the cell culture can cause unexpected cell death.[6] |
| Solution: Regularly test cell cultures for mycoplasma contamination. If contamination is detected, discard the culture and start with a fresh, authenticated stock. |
Decision Tree for Investigating Unexpected Cytotoxicity:
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to interpreting assay results?
A1: this compound is a highly potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[8] NS5A is a phosphoprotein that is essential for HCV RNA replication and the assembly of new virus particles, although it does not have any known enzymatic activity.[9] this compound is believed to exert its antiviral effect through a dual mechanism: inhibiting the formation of new viral replication complexes and interfering with virion assembly.[9] Understanding this mechanism is crucial because it means that the effect of this compound on viral replication may not be instantaneous. In assays measuring viral RNA, a gradual decline may be observed as existing replication complexes decay and new ones are prevented from forming.
Signaling Pathway of HCV Replication and Inhibition by this compound:
Caption: Simplified pathway of HCV replication and the inhibitory action of this compound on NS5A.
Q2: How do I perform a standard HCV replicon assay to determine the EC50 of this compound?
A2: A common method is the luciferase-based subgenomic replicon assay using Huh-7 cells.
Detailed Experimental Protocol: HCV Replicon Assay
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon that expresses a luciferase reporter gene into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C.[10]
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration for a potent NS5A inhibitor would be in the low nanomolar range, with subsequent dilutions to generate a dose-response curve. Include a vehicle control (e.g., DMSO at ≤0.5%).[10]
-
Treatment: Add the diluted this compound to the cells and incubate for 48-72 hours at 37°C.[10]
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software.
Q3: What is a typical CC50 value for a potent NS5A inhibitor and how do I measure it?
A3: The 50% cytotoxic concentration (CC50) for a potent and specific antiviral drug should be significantly higher than its EC50 value, indicating a good therapeutic index. For many NS5A inhibitors, the CC50 is in the micromolar range, while the EC50 is in the picomolar to low nanomolar range.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed Huh-7 cells (or the parental cell line of the replicon) in a 96-well plate at the same density used for the replicon assay and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay and incubate for the same duration (48-72 hours).[10]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to dissolve the formazan crystals.[10]
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the CC50 value using non-linear regression analysis.
Illustrative Data for a Potent NS5A Inhibitor (Reference Data):
| Parameter | Value | Cell Line |
| EC50 (Genotype 1a) | 9 pM | Huh-7 based replicon |
| EC50 (Genotype 1b) | 5 pM | Huh-7 based replicon |
| CC50 | >10 µM | Huh-7 |
Note: This data is for a representative potent NS5A inhibitor and may not reflect the exact values for this compound. Researchers should establish these values experimentally.
Q4: We suspect drug-drug interactions with this compound in our co-administration studies. How can we investigate this?
A4: Drug-drug interactions (DDIs) are a critical consideration, especially as antiviral therapies are often used in combination. NS5A inhibitors can be substrates and/or inhibitors of drug transporters and metabolizing enzymes.[11]
Approaches to Investigate Drug-Drug Interactions:
-
In Vitro Metabolism Assays: Use human liver microsomes or hepatocytes to investigate if this compound is a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4).
-
Transporter Assays: Employ cell lines overexpressing specific drug transporters (e.g., P-glycoprotein, BCRP, OATP1B1) to determine if this compound is a substrate or inhibitor of these transporters.[11]
-
Combination Antiviral Assays: To assess pharmacodynamic interactions, perform checkerboard assays by combining this compound with another antiviral agent at various concentrations and use synergy analysis software (e.g., MacSynergy) to determine if the combination is synergistic, additive, or antagonistic.
Logical Relationship for DDI Assessment:
Caption: Logical flow for the assessment of potential drug-drug interactions with this compound.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. This compound Phosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Managing drug–drug interactions with new direct‐acting antiviral agents in chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Netanasvir Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times and other critical parameters in Netanasvir antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for a this compound antiviral assay?
A1: For in vitro HCV replicon assays, a standard incubation period with this compound is typically between 48 to 72 hours.[1] This duration is generally sufficient to observe a significant reduction in viral replication, often measured via a reporter gene like luciferase. The optimal time can vary depending on the cell line, the specific HCV replicon, and the desired endpoint of the assay.
Q2: How does this compound work to inhibit HCV replication?
A2: this compound is a direct-acting antiviral (DAA) that targets the Hepatitis C virus (HCV) non-structural protein 5A (NS5A). NS5A is a critical component of the viral replication complex. By binding to NS5A, this compound disrupts its function, thereby inhibiting viral RNA synthesis and the assembly of new virus particles.
Q3: What are the most common causes of variable or unexpected results in this compound assays?
A3: Variability in in vitro antiviral assays is a common challenge. Several factors can contribute to inconsistent results. Key factors include the integrity and passage number of the cell line, the titer and quality of the virus stock, and the stability and handling of the this compound compound.[1] Inconsistent multiplicity of infection (MOI) can also significantly impact the apparent efficacy of the drug.
Q4: What are resistance-associated substitutions (RASs) and how do they affect this compound's efficacy?
A4: Resistance-associated substitutions are mutations in the viral genome that can reduce the susceptibility of the virus to a specific antiviral drug. For NS5A inhibitors like this compound, key resistance mutations are often found at amino acid positions such as M28, Q30, L31, and Y93.[1] The presence of these RASs, even at baseline, can significantly increase the 50% effective concentration (EC50) value, indicating reduced efficacy of the drug.[1]
Troubleshooting Guides
Issue 1: Higher than Expected EC50 Values
| Possible Cause | Troubleshooting Step |
| HCV Genotype Mismatch | Confirm that the genotype of the HCV replicon used in the assay is sensitive to this compound. NS5A inhibitors can have genotype-specific activity.[1] |
| Presence of RASs | Sequence the NS5A region of your replicon to check for known resistance-associated substitutions.[1] The presence of mutations at key positions can significantly decrease susceptibility. |
| Suboptimal Incubation Time | Optimize the incubation time. While 48-72 hours is standard, shorter or longer times may be necessary depending on the replication kinetics of your specific replicon. Perform a time-course experiment to determine the optimal incubation period. |
| Compound Degradation | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a validated stock solution to avoid degradation.[1] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Use a consistent cell line and maintain a narrow passage number range for all experiments. Regularly authenticate your cell line to ensure its integrity. |
| Inconsistent Virus Titer | Accurately titer your viral stock before each experiment using a reliable method like a plaque assay or TCID50 assay. Use a consistent multiplicity of infection (MOI) across all experiments. |
| Assay Readout Variability | If using a reporter system like luciferase, ensure the signal is within the linear range of detection. Corroborate reporter gene data with a direct measure of viral RNA levels using RT-qPCR to confirm the effect on RNA replication.[1] |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. |
Issue 3: Observed Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Test a broader range of this compound concentrations, ensuring to include lower concentrations to determine if the observed cell death is dose-dependent. |
| Cellular Health | Ensure cells are healthy and not overly confluent when seeding the assay plates. Stressed cells can be more susceptible to compound-induced toxicity. |
| Assay Duration | Longer incubation times can sometimes lead to increased cytotoxicity. If toxicity is observed at later time points, consider shortening the incubation period. |
| Parallel Cytotoxicity Assay | Always run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) without the virus to determine the 50% cytotoxic concentration (CC50) of this compound on the specific cell line used. This allows for the calculation of the selectivity index (SI = CC50/EC50). |
Data Presentation
Table 1: Representative EC50 Values for NS5A Inhibitors Against Different HCV Genotypes
| NS5A Inhibitor | HCV Genotype | Replicon System | Incubation Time (hours) | Reported EC50 (nM) |
| Daclatasvir | 1b | Luciferase Reporter | 72 | 0.002 ± 0.001 |
| Daclatasvir | 3a | Hybrid Replicon | Not Specified | 0.120 - 0.870 |
| NS5A-IN-1 | 1b | Luciferase Reporter | 48-72 | Varies (Potent) |
| Ledipasvir | 1a | Not Specified | Not Specified | Varies |
| Ombitasvir | 1b | Not Specified | Not Specified | Varies |
Note: This table provides representative data for different NS5A inhibitors to illustrate the range of potencies. Actual EC50 values for this compound should be determined empirically for the specific assay system.
Table 2: Impact of Resistance-Associated Substitutions (RASs) on NS5A Inhibitor Efficacy
| NS5A Inhibitor | HCV Genotype | RAS | Fold Increase in EC50 |
| Daclatasvir | 1b | Y93H | >1,000 |
| Daclatasvir | 1b | L31V | >100 |
| Elbasvir/Grazoprevir | 1a | Q30, L31, or Y93 | Clinically Significant |
| Sofosbuvir/Ledipasvir | 1a | Q30, L31, or Y93 | Can impact SVR |
Note: This table highlights the significant impact that RASs can have on the efficacy of NS5A inhibitors. It is crucial to be aware of the potential for resistance in your replicon cell lines.
Experimental Protocols
Protocol: HCV Replicon Luciferase Assay for EC50 Determination of this compound
This protocol outlines a standard method for determining the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon system.
1. Cell Seeding:
-
Culture Huh-7 cells harboring an HCV genotype 1b luciferase replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics.
-
Trypsinize and resuspend the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell adherence.[1]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete DMEM to achieve the desired final concentrations. A common starting concentration for potent inhibitors is in the low nanomolar range, with 3- to 10-fold serial dilutions.
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control (another known HCV inhibitor).
-
Carefully remove the media from the seeded cells and add 100 µL of the media containing the different this compound concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.[1]
3. Quantification of HCV Replication (Luciferase Assay):
-
After the incubation period, remove the media and gently wash the cells once with PBS.
-
Lyse the cells according to the manufacturer's protocol of your chosen luciferase assay system (e.g., Promega's Renilla Luciferase Assay System).
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luciferase data to the vehicle control (considered 0% inhibition) and a background control or a high concentration of a potent inhibitor (considered 100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.
Mandatory Visualizations
Caption: Workflow for determining the EC50 of this compound in a luciferase-based HCV replicon assay.
Caption: Mechanism of action of this compound, which targets the HCV NS5A protein to inhibit viral replication.
References
Troubleshooting low potency of Netanasvir in replicon assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency of Netanasvir in Hepatitis C Virus (HCV) replicon assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). NS5A is a multi-functional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[1][2] this compound binds to NS5A, disrupting its normal function and thereby inhibiting the HCV life cycle.
Q2: What are HCV replicon assays and why are they used to test this compound potency?
A2: HCV replicon systems are powerful tools in antiviral drug discovery that permit the study of HCV RNA replication in a controlled cell culture environment without producing infectious virus particles.[3][4] These systems typically utilize human hepatoma cell lines (e.g., Huh-7) engineered to contain a subgenomic portion of the HCV RNA that can replicate autonomously.[3][4] They often include a reporter gene, such as luciferase, which provides a quantifiable readout of viral replication levels.[3][4][5] Replicon assays are widely used to determine the potency (e.g., EC50 values) of antiviral compounds like this compound and to study the emergence of drug resistance.[3]
Q3: What are some common reasons for observing lower-than-expected potency of this compound in a replicon assay?
A3: Several factors can contribute to the reduced efficacy of an NS5A inhibitor like this compound in a replicon assay. These can be broadly categorized as issues with the compound, cell culture conditions, the replicon itself, or the experimental protocol. Specific issues can include degradation of the this compound stock, use of high-passage-number replicon cells which can have altered replication efficiency, the presence of resistance-associated substitutions (RASs) in the NS5A gene of the replicon, or variations in cell seeding density.
Troubleshooting Guide for Low Potency of this compound
If you are observing unexpectedly low potency of this compound in your replicon assays, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
| Potential Issue | Troubleshooting Action |
| Compound Degradation | - Confirm the identity and purity of your this compound stock solution. - Prepare fresh dilutions for each experiment from a stock solution stored under recommended conditions. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration | - Verify the initial concentration of your this compound stock. - Ensure accurate serial dilutions and calculations. |
| Solubility Issues | - Confirm that this compound is fully dissolved in the solvent (e.g., DMSO) and the final cell culture medium. |
Step 2: Assess Cell Culture and Replicon Health
| Potential Issue | Troubleshooting Action |
| Cell Line Health | - Use a consistent and low passage number of the replicon cell line. High passage numbers can lead to altered replication efficiency and drug sensitivity. - Ensure optimal cell health and appropriate seeding density. Over-confluent or stressed cells may exhibit altered replication. - Regularly test for mycoplasma contamination. |
| Serum Variability | - Use a consistent batch of fetal bovine serum (FBS), as lot-to-lot variability can impact cell growth and replicon replication. |
| Replicon Integrity | - Confirm the genotype of your replicon. Different HCV genotypes exhibit varying susceptibility to NS5A inhibitors. - Sequence the NS5A region of your replicon to check for the presence of pre-existing resistance-associated substitutions (RASs). |
Step 3: Evaluate Experimental Protocol and Data Analysis
| Potential Issue | Troubleshooting Action |
| Inconsistent Seeding | - Ensure uniform cell seeding across all wells of the assay plate. |
| Inaccurate Controls | - Include a vehicle control (e.g., DMSO) to determine the baseline level of replication. - Use a positive control inhibitor with known potency to validate the assay performance. |
| Luciferase Assay Issues | - Ensure the luciferase assay reagents are properly prepared and within their expiration date. - Optimize the lysis step to ensure complete cell lysis and release of the luciferase enzyme. - Check for any potential interference of this compound with the luciferase enzyme itself in a cell-free assay. |
| Data Analysis Errors | - Use appropriate curve-fitting software to calculate the EC50 value from the dose-response data. - Ensure proper normalization of the data to the vehicle and positive controls. |
Data Presentation: Comparative Potency of NS5A Inhibitors
Disclaimer: The following tables present EC50 values for other potent NS5A inhibitors, such as Daclatasvir (B1663022) and Pibrentasvir, to provide a comparative context for interpreting this compound's potency. Specific, publicly available EC50 data for this compound across a wide range of genotypes and RASs is limited.
Table 1: Pan-genotypic Activity of Select NS5A Inhibitors
| HCV Genotype | Daclatasvir EC50 (pM) | Pibrentasvir EC50 (pM) |
| 1a | 9 | 5.0 |
| 1b | 4 | 4.1 |
| 2a | 2,700 | 2.1 |
| 3a | 350 | 2.3 |
| 4a | 4 | 1.4 |
| 5a | 3-7 | 2.1 |
| 6a | 74 | 2.2 |
Data for Daclatasvir and Pibrentasvir are compiled from multiple sources.[6][7][8]
Table 2: Impact of Common Resistance-Associated Substitutions (RASs) on NS5A Inhibitor Potency
| HCV Genotype | NS5A Substitution | Daclatasvir (Fold Change in EC50) | Pibrentasvir (Fold Change in EC50) |
| 1a | M28T | >1,000 | <2 |
| 1a | Q30R | >10,000 | <2 |
| 1a | L31M | >1,000 | <2 |
| 1a | Y93H | >50,000 | 2.5 |
| 1b | L31V | 13 | <2 |
| 1b | Y93H | 2,200 | 4.3 |
| 3a | Y93H | >10,000 | 2.3 |
Fold change is relative to the wild-type replicon of the respective genotype. Data compiled from multiple sources.[6][9]
Experimental Protocols
Protocol 1: HCV Replicon Assay for this compound Potency Determination (Luciferase Reporter)
1. Materials:
-
HCV replicon-harboring cells (e.g., Huh-7)
-
Complete cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
Positive control NS5A inhibitor (e.g., Daclatasvir)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
2. Cell Seeding:
-
Trypsinize and resuspend HCV replicon cells in complete culture medium.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
3. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common starting concentration is 100 nM with 3-fold serial dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control inhibitor.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the serially diluted compounds.
4. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
5. Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Add the luciferase assay lysis buffer to each well according to the manufacturer's instructions and incubate to ensure complete cell lysis.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
6. Data Analysis:
-
Normalize the luciferase data to the vehicle control (0% inhibition) and a background control (wells with no cells or a high concentration of a potent inhibitor for 100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
Visualizations
Caption: Role of NS5A in the HCV replication cycle and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound potency using a luciferase-based replicon assay.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of NS5A polymorphisms and their impact on response rates in patients with HCV genotype 2 treated with daclatasvir-based regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Leading NS5A Inhibitors in Hepatitis C Therapy
A comprehensive analysis of the in vitro efficacy and resistance profiles of prominent NS5A inhibitors used in the treatment of Hepatitis C Virus (HCV).
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Among the most potent classes of DAAs are the NS5A inhibitors, which target the non-structural protein 5A (NS5A), a multifunctional protein essential for HCV RNA replication and virion assembly. This guide provides a head-to-head comparison of the performance of several leading NS5A inhibitors: Daclatasvir (B1663022), Ledipasvir, Velpatasvir, and Pibrentasvir.
Mechanism of Action and Signaling Pathways
NS5A is a critical component of the HCV replication complex. It does not possess any known enzymatic activity but acts as a scaffold for the assembly of viral and cellular proteins. NS5A inhibitors bind to the N-terminus of NS5A, inducing conformational changes that disrupt its function. This interference is believed to have a dual effect, inhibiting both the formation of the replication complex and the assembly of new viral particles.[1]
NS5A also modulates various host cell signaling pathways to create a favorable environment for viral replication and to evade the host immune response.[1] The diagram below illustrates the central role of NS5A in the HCV replication process and its interaction with host cell machinery.
Comparative In Vitro Efficacy
The primary measure of in vitro antiviral potency is the 50% effective concentration (EC50), which represents the concentration of an inhibitor required to reduce HCV RNA replication by 50%. The following table summarizes the EC50 values of Daclatasvir, Ledipasvir, Velpatasvir, and Pibrentasvir against a panel of major HCV genotypes, as determined in replicon assays. It is important to note that EC50 values can vary depending on the specific replicon system, cell line, and assay conditions used.[2]
| Inhibitor | Genotype 1a (pM) | Genotype 1b (pM) | Genotype 2a (pM) | Genotype 3a (pM) | Genotype 4a (pM) | Genotype 5a (pM) | Genotype 6a (pM) |
| Daclatasvir | 46.8 ± 18.5[2] | 9 - 50[2] | 46.8 ± 18.5[2] | 120 - 870[3] | - | 3 - 7[4] | 74[4] |
| Ledipasvir | - | >500,000 (with Y93N)[5] | - | - | - | - | - |
| Velpatasvir | Uniform high activity[6] | Uniform high activity[6] | Uniform high activity[6] | Uniform high activity[6] | Uniform high activity[6] | Uniform high activity[6] | Uniform high activity[6] |
| Pibrentasvir | 1.4 - 5.0[7] | 1.4 - 5.0[7] | 1.4 - 5.0[7] | 1.4 - 5.0[7] | 1.4 - 5.0[7] | 1.4 - 5.0[7] | 1.4 - 5.0[7] |
Data for Ledipasvir against wild-type genotypes is not readily available in a comparable format; the provided value indicates high resistance with a specific mutation. Velpatasvir and Pibrentasvir are noted for their pangenotypic activity, with consistent high potency across all major genotypes.[6]
Resistance Profiles
A critical aspect of antiviral therapy is the potential for the emergence of resistance-associated substitutions (RASs). The table below outlines common RASs observed for each NS5A inhibitor and the resulting fold-change in EC50, indicating the level of resistance conferred.
| Inhibitor | Common Resistance-Associated Substitutions (RASs) | Fold Change in EC50 (Resistance Level) |
| Daclatasvir | Genotype 1a: M28T, Q30E/H/R, L31M/V, Y93C/H/N[8] Genotype 1b: L31F/V, Y93H/N[8] | High (can be >1000-fold, especially with combined mutations)[9] |
| Ledipasvir | Genotype 1a/1b: Y93N[5] | Very High (>500 nM EC50)[5] |
| Velpatasvir | More effective against variants with RAS at amino acid 30 and some at 31 compared to other agents (except Pibrentasvir)[6] | Generally lower resistance barrier than first-generation inhibitors. |
| Pibrentasvir | Active against common RASs at positions 28, 30, 31, and 93.[7] Specific combinations of RAS and deletion of amino acid 32 can lead to significant resistance.[6] | Very low to no resistance against common single RASs.[6] |
Experimental Protocols
The in vitro data presented in this guide are primarily generated using established HCV replicon assays. The general workflow for such an assay is depicted below.
HCV Replicon Assay Protocol
-
Cell Seeding: Human hepatoma (Huh-7) cells harboring a subgenomic or full-length HCV RNA replicon are seeded in 96-well plates.[2] These replicons often contain a reporter gene, such as luciferase, to quantify viral replication.[2]
-
Compound Preparation and Addition: The NS5A inhibitors are serially diluted in cell culture medium and added to the seeded cells.
-
Incubation: The plates are incubated for 48 to 72 hours to allow the compounds to exert their antiviral effects.[2]
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.[2]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration.[10]
Resistance Selection Studies
To determine the resistance profile, replicon cells are cultured in the presence of the NS5A inhibitor at concentrations that are multiples of its EC50.[7] Colonies that grow under this selective pressure are isolated, and the NS5A gene is sequenced to identify mutations responsible for the resistance.[8]
Conclusion
The landscape of HCV treatment has been significantly advanced by the introduction of highly potent NS5A inhibitors. While first-generation inhibitors like Daclatasvir and Ledipasvir demonstrated significant efficacy, they are more susceptible to certain resistance-associated substitutions. The newer generation inhibitors, Velpatasvir and particularly Pibrentasvir, exhibit a pangenotypic activity profile with a higher barrier to resistance against common single mutations.[6][7] This comparative analysis underscores the continuous evolution of NS5A inhibitors, offering clinicians and researchers valuable insights for the development of more robust and effective HCV therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance Patterns Associated with HCV NS5A Inhibitors Provide Limited Insight into Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Antiviral Effect of Netanasvir with Replicons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. Among the most potent classes of DAAs are the NS5A inhibitors, which target the viral non-structural protein 5A, a key player in HCV replication and assembly. This guide provides a comparative overview of Netanasvir, a novel NS5A inhibitor, and its validation using replicon systems. Due to the limited availability of public data on this compound, this guide will focus on the established principles of NS5A inhibitor validation, drawing comparisons with well-characterized agents like Daclatasvir (B1663022), Ledipasvir, and Pibrentasvir.
Introduction to this compound
This compound is a novel, small-molecule NS5A inhibitor developed by Sunshine Lake Pharma Co., Ltd. It was approved for the treatment of chronic hepatitis C in China in February 2025. By targeting the NS5A protein, this compound aims to disrupt the HCV replication complex and inhibit viral production. The validation of its antiviral efficacy, like other drugs in its class, relies heavily on in vitro assays, particularly the HCV replicon system.
The Role of Replicon Assays in Antiviral Drug Validation
HCV replicon systems are indispensable tools in the development of DAAs. These systems utilize genetically engineered HCV RNA molecules (replicons) that can replicate autonomously within cultured human hepatoma cells (e.g., Huh-7). By incorporating a reporter gene, such as luciferase, into the replicon, researchers can quantitatively measure the extent of viral replication and, consequently, the inhibitory effect of antiviral compounds. The half-maximal effective concentration (EC50), the concentration of a drug that inhibits 50% of viral replication, is a key parameter determined from these assays.
Comparative Antiviral Efficacy of NS5A Inhibitors
While specific EC50 values for this compound from peer-reviewed publications are not yet widely available, a comparison with other leading NS5A inhibitors can provide a benchmark for its expected potency. The following table summarizes the reported EC50 values for Daclatasvir, Ledipasvir, and Pibrentasvir against various HCV genotypes in replicon assays. Lower EC50 values indicate higher antiviral potency.
Table 1: In Vitro Antiviral Activity (EC50) of Selected NS5A Inhibitors in HCV Replicon Assays
| Compound | HCV Genotype 1a (pM) | HCV Genotype 1b (pM) | HCV Genotype 2a (pM) | HCV Genotype 3a (pM) | HCV Genotype 4a (pM) | HCV Genotype 5a (pM) |
| Daclatasvir | 50[1] | 9[1] | 71-103[1] | 146[1] | 12[1] | 33[1] |
| Ledipasvir | 31 | 4 | - | - | - | - |
| Pibrentasvir | 5.0[2] | 1.4[2] | 2.1[2] | 1.9[2] | 1.8[2] | 1.4[2] |
Resistance-Associated Substitutions
A critical aspect of antiviral drug development is understanding the potential for drug resistance. Resistance-associated substitutions (RASs) are mutations in the viral target protein that reduce the susceptibility of the virus to an inhibitor. For NS5A inhibitors, RASs commonly emerge at specific amino acid positions. While the resistance profile of this compound is yet to be detailed, the table below outlines key RASs for other NS5A inhibitors.
Table 2: Key Resistance-Associated Substitutions for NS5A Inhibitors
| NS5A Inhibitor | Common Resistance-Associated Substitutions (Genotype 1a) | Common Resistance-Associated Substitutions (Genotype 1b) |
| Daclatasvir | M28T, Q30R, L31M, Y93H/N[3] | L31V, Y93H[3] |
| Ledipasvir | M28T, Q30R, L31M, Y93H/N | Y93H |
| Pibrentasvir | Active against many common RASs[2] | Active against many common RASs[2] |
Experimental Protocols
HCV Luciferase Replicon Assay Protocol
This protocol outlines a standard method for determining the EC50 of an antiviral compound using a luciferase-based HCV replicon assay.
1. Cell Culture and Seeding:
- Culture Huh-7 cells harboring a subgenomic HCV replicon containing a luciferase reporter gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
- Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
- Prepare a serial dilution of the test compound (e.g., this compound) and control compounds (e.g., Daclatasvir) in DMEM.
- Remove the culture medium from the 96-well plates and add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-drug control.
3. Incubation:
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator to allow for HCV replication and the antiviral effect to occur.
4. Luciferase Assay:
- After incubation, lyse the cells using a suitable lysis buffer.
- Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
5. Data Analysis:
- Normalize the luciferase signals to the vehicle control.
- Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the HCV NS5A signaling pathway and the experimental workflow for its validation.
Caption: HCV NS5A protein's role in the viral life cycle and interaction with host cell pathways.
Caption: Experimental workflow for determining the EC50 of this compound using an HCV replicon assay.
Conclusion
This compound represents a promising new addition to the arsenal (B13267) of NS5A inhibitors for the treatment of chronic Hepatitis C. Its validation through replicon assays is a critical step in establishing its antiviral potency and resistance profile. While detailed comparative data for this compound is eagerly awaited, the established methodologies and comparative data from existing NS5A inhibitors provide a robust framework for its evaluation. As more data becomes available, the research community will gain a clearer understanding of this compound's clinical potential in the evolving landscape of HCV therapy.
References
Efficacy of Netanasvir in Combination with Sofosbuvir: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Netanasvir in combination with Sofosbuvir (B1194449) for the treatment of Hepatitis C Virus (HCV). Due to the limited availability of public data on the this compound/Sofosbuvir regimen, this guide leverages data from clinical trials of other leading NS5A inhibitor/Sofosbuvir combinations to provide a comprehensive comparative landscape.
This compound, a potent NS5A inhibitor, in combination with Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor, represents a promising therapeutic strategy for chronic HCV infection. While specific clinical trial data for this combination is not widely available in published literature, its approval in China suggests positive efficacy and safety profiles. This guide will compare the established efficacy of leading direct-acting antiviral (DAA) combinations against HCV, providing a benchmark for the anticipated performance of the this compound/Sofosbuvir regimen.
Mechanism of Action: A Dual-Pronged Attack on HCV Replication
The combination of this compound and Sofosbuvir targets two critical non-structural proteins essential for HCV replication. Sofosbuvir acts as a chain terminator for the HCV RNA-dependent RNA polymerase NS5B, halting the synthesis of the viral genome.[1][2][3][4] this compound inhibits the NS5A protein, which is crucial for both viral RNA replication and the assembly of new virus particles.[5][6] This dual-mechanism approach provides a high barrier to resistance and leads to potent antiviral activity.
Comparative Efficacy of Sofosbuvir-Based Regimens
The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a virologic cure. The following tables summarize the SVR12 rates from key clinical trials of Sofosbuvir in combination with other leading NS5A inhibitors.
Table 1: SVR12 Rates of Sofosbuvir in Combination with NS5A Inhibitors (Across Genotypes)
| Combination Therapy | Clinical Trial | Genotype(s) | SVR12 Rate (%) | Patient Population |
| Sofosbuvir/Velpatasvir | ASTRAL-1, 2, 3 | 1, 2, 3, 4, 5, 6 | 98% | Treatment-naïve and -experienced, with and without cirrhosis |
| Sofosbuvir/Ledipasvir | ION-1, 2, 3 | 1 | 94-99% | Treatment-naïve and -experienced, with and without cirrhosis |
| Sofosbuvir/Daclatasvir | ALLY-3 | 3 | 90% (naïve), 86% (experienced) | Treatment-naïve and -experienced |
| Glecaprevir/Pibrentasvir | ENDURANCE-1, 3 | 1, 3 | 95-99% | Treatment-naïve, without cirrhosis |
Table 2: SVR12 Rates in Specific Patient Populations
| Combination Therapy | Patient Population | SVR12 Rate (%) |
| Sofosbuvir/Velpatasvir | Decompensated Cirrhosis (ASTRAL-4) | 94% (with Ribavirin) |
| Sofosbuvir/Ledipasvir | HIV/HCV Co-infected (ION-4) | 96% |
| Sofosbuvir/Daclatasvir | Genotype 4 (Real-world, Egypt) | 92.7% |
Key Experimental Protocols: A Look at the Methodology
The following outlines the typical design of Phase 3 clinical trials for Sofosbuvir-based regimens, which would be comparable to the expected trial design for a this compound/Sofosbuvir combination.
Sofosbuvir/Velpatasvir (ASTRAL-1 Study)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 740 patients with HCV genotype 1, 2, 4, 5, or 6 infection. Patients were treatment-naïve or -experienced, with or without compensated cirrhosis.
-
Treatment Regimen: Patients were randomized to receive a fixed-dose combination of Sofosbuvir (400 mg) and Velpatasvir (100 mg) or placebo once daily for 12 weeks.
-
Primary Endpoint: SVR12, defined as HCV RNA level less than 15 IU/mL at 12 weeks after the end of treatment.
-
Virologic Assessment: HCV RNA levels were measured at baseline, weeks 2, 4, 8, and 12 of treatment, and at 4, 12, and 24 weeks post-treatment.
Sofosbuvir/Ledipasvir (ION-1 Study)
-
Study Design: A randomized, open-label trial.
-
Patient Population: 865 treatment-naïve patients with HCV genotype 1 infection, with or without cirrhosis.
-
Treatment Regimen: Patients were randomized to receive a fixed-dose combination of Ledipasvir (90 mg) and Sofosbuvir (400 mg) for 12 or 24 weeks, with or without Ribavirin.
-
Primary Endpoint: SVR12.
-
Virologic Assessment: Quantitative HCV RNA was assessed at baseline, weeks 1, 2, 4, 6, 8, and 12 of treatment, and at post-treatment weeks 4, 8, 12, and 24.
Glecaprevir/Pibrentasvir (ENDURANCE-1 Study)
-
Study Design: A randomized, open-label, multicenter trial.
-
Patient Population: 703 treatment-naïve patients with HCV genotype 1 infection without cirrhosis.
-
Treatment Regimen: Patients were randomized to receive a fixed-dose combination of Glecaprevir (300 mg) and Pibrentasvir (120 mg) for 8 or 12 weeks.
-
Primary Endpoint: SVR12.
-
Virologic Assessment: HCV RNA levels were monitored at baseline, during treatment, and post-treatment to determine SVR12.
Conclusion and Future Outlook
While direct comparative data for this compound in combination with Sofosbuvir is eagerly awaited, the established high efficacy and favorable safety profiles of other Sofosbuvir-based regimens with NS5A inhibitors provide a strong indication of its potential. The SVR12 rates consistently exceeding 90% across various HCV genotypes and patient populations, including those with cirrhosis and treatment experience, have set a high bar for new therapeutic options.
The approval of this compound in China is a significant step forward, and forthcoming publications of its pivotal trial data will be crucial for the global scientific community to fully assess its place in the evolving landscape of HCV treatment. Researchers are encouraged to monitor for presentations at major liver disease conferences and publications in peer-reviewed journals for the definitive efficacy and safety data of the this compound/Sofosbuvir combination.
References
- 1. Efficacy and safety of danoprevir plus sofosbuvir in GT 1, 2, 3, or 6 chronic hepatitis C patients with or without cirrhosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory Information [english.nmpa.gov.cn]
- 3. Efficacy and safety of danoprevir plus sofosbuvir in GT 1, 2, 3, or 6 chronic hepatitis C patients with or without cirrhosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. National Medical Products Administration [english.nmpa.gov.cn]
- 5. Comparative efficacy and safety of Sofosbuvir/Velpatasvir and Danoprevir for the treatment of chronic hepatitis C: the real-world data in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News [english.nmpa.gov.cn]
Comparative Analysis of Netanasvir and Other NS5A Inhibitors: A Focus on Binding Characteristics
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. Among the key targets for these therapies is the non-structural protein 5A (NS5A), a phosphoprotein essential for HCV RNA replication and virion assembly. Netanasvir, a novel NS5A inhibitor, has recently emerged as a therapeutic option. This guide provides a comparative analysis of this compound's binding characteristics relative to other well-established NS5A inhibitors.
While specific quantitative binding kinetics data for this compound, such as association (k_on) and dissociation (k_off) rate constants, are not publicly available, this guide consolidates available data for other prominent NS5A inhibitors to provide a comparative context. The primary metric for comparison herein is the half-maximal effective concentration (EC50), which reflects the drug's potency in cell-based assays.
Quantitative Comparison of NS5A Inhibitor Potency
The following table summarizes the in vitro potency of this compound's contemporaries against various HCV genotypes. This data, primarily derived from HCV replicon assays, highlights the pan-genotypic efficacy of many modern NS5A inhibitors.
| Drug | Target | HCV Genotype | EC50 (pM) | Key Findings |
| This compound | NS5A | Genotypes 1, 2, 3, 6 | Data not publicly available | Approved in China for chronic HCV infection in combination with Encofosbuvir.[1] |
| Daclatasvir | NS5A | Genotype 1a | ~6-50 | A potent inhibitor, its binding to the N-terminus of NS5A's D1 domain prevents interaction with host cell components required for the viral replication complex.[1][2] |
| Genotype 1b | ~1-9 | |||
| Elbasvir | NS5A | Genotype 1a | Data not publicly available | Exhibits a strong affinity for NS5A, leading to broad-spectrum efficacy across multiple HCV genotypes and a high barrier to resistance.[3] |
| Pibrentasvir | NS5A | Genotype 1a | 1.8 | A next-generation NS5A inhibitor with potent, pan-genotypic activity.[4][5] |
| Genotype 1b | 4.3 | |||
| Genotype 2a | 5.0 | |||
| Ombitasvir | NS5A | Genotypes 1-6 | Active in the picomolar range | A potent inhibitor with favorable pharmacokinetic properties.[6] |
Experimental Protocols
The determination of binding kinetics and potency of NS5A inhibitors typically involves sophisticated biophysical and cell-based assays. Below are detailed methodologies for key experiments cited in the study of this drug class.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It allows for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).
Experimental Workflow:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant HCV NS5A protein is immobilized on the sensor chip surface.
-
Analyte Injection: The NS5A inhibitor (analyte) is flowed over the sensor surface at various concentrations.
-
Association Phase: The binding of the inhibitor to the immobilized NS5A is monitored in real-time.
-
Dissociation Phase: A buffer solution is flowed over the chip to monitor the dissociation of the inhibitor from NS5A.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine k_on, k_off, and K_D.
Bio-Layer Interferometry (BLI) for Binding Affinity
BLI is another optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip to quantify biomolecular interactions.
Experimental Workflow:
-
Biosensor Hydration: Biosensors are hydrated in a suitable buffer.
-
Protein Loading: Biotinylated NS5A protein is loaded onto streptavidin-coated biosensors.
-
Baseline Establishment: Biosensors are dipped into a buffer-containing well to establish a stable baseline.
-
Association Step: Biosensors are moved to wells containing the NS5A inhibitor at different concentrations to measure the association.
-
Dissociation Step: Biosensors are then moved back to buffer-only wells to measure the dissociation.
-
Data Analysis: The binding and dissociation curves are analyzed to calculate the binding affinity (K_D).
HCV Replicon Assay for Antiviral Potency (EC50)
This cell-based assay is fundamental for determining the effective concentration of an antiviral compound required to inhibit viral replication by 50%.
Experimental Workflow:
-
Cell Seeding: Human hepatoma cells (e.g., Huh-7) harboring an HCV replicon are seeded in multi-well plates.
-
Compound Addition: The cells are treated with serial dilutions of the NS5A inhibitor.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification of Replication: Viral replication is quantified, often through a reporter gene (e.g., luciferase) integrated into the replicon.
-
Data Analysis: The dose-response curve is plotted to calculate the EC50 value.
Visualizations
Mechanism of Action of NS5A Inhibitors
The following diagram illustrates the general mechanism by which NS5A inhibitors disrupt the HCV life cycle. By binding to the NS5A protein, these inhibitors interfere with the formation of the membranous web and the replication complex, which are crucial for viral RNA synthesis and the assembly of new virions.
Caption: Mechanism of NS5A inhibitor action.
Experimental Workflow for Binding Kinetics Analysis
This diagram outlines the typical workflow for determining the binding kinetics of a small molecule inhibitor to its protein target using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
Caption: Workflow for binding kinetics analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Elbasvir? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ombitasvir (ABT-267), a novel NS5A inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of NS5A Inhibitors: A Comparative Analysis of Ledipasvir and the Data Gap for Netanasvir
For researchers, scientists, and drug development professionals, understanding the in vivo performance of antiviral agents is critical for preclinical assessment. This guide provides a comparative overview of two Hepatitis C Virus (HCV) NS5A inhibitors, Ledipasvir and Netanasvir, with a focus on their evaluation in murine models. A notable gap in publicly available research exists, as no in vivo mouse model data for this compound has been identified, precluding a direct comparison. This guide therefore presents the available in vivo efficacy data for Ledipasvir in humanized-liver mice as a benchmark and outlines the shared mechanism of action.
Mechanism of Action: Targeting the HCV NS5A Protein
Both Ledipasvir and this compound are direct-acting antiviral agents that target the HCV non-structural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in viral RNA replication, as well as the assembly and secretion of new virus particles.[3][4] By inhibiting NS5A, these drugs disrupt the formation of the viral replication complex and interfere with the assembly of new virions, ultimately suppressing HCV replication.[3][5] The exact mechanism is thought to involve the prevention of NS5A hyperphosphorylation, a step necessary for its proper function in the viral life cycle.[4]
The HCV NS5A protein is known to interact with various host cell signaling pathways to promote an environment conducive to viral persistence.[6][7] NS5A can modulate pathways related to cell proliferation, apoptosis, and the interferon response.[6][8] For instance, it has been shown to interact with Grb2, an adaptor protein involved in growth factor signaling, thereby affecting the MAPK/ERK pathway.[7][9] Furthermore, NS5A can induce oxidative stress and activate transcription factors like STAT-3 and NF-κB by altering intracellular calcium levels.[8]
Caption: Inhibition of HCV NS5A by this compound and Ledipasvir disrupts viral replication and assembly.
In Vivo Efficacy Data
While in vivo studies for this compound in mouse models are not publicly available, research on Ledipasvir in humanized-liver mice provides valuable insights into the potential efficacy of NS5A inhibitors.
Ledipasvir Efficacy in Humanized-Liver Mice
The following table summarizes the in vivo antiviral activity of Ledipasvir when administered to MUP-uPA-SCID-Beige mice with human hepatocyte grafts and infected with various HCV genotypes.[10]
| Treatment Group | Dosage | Route of Administration | HCV Genotype | Outcome |
| Ledipasvir | 50 mg/kg | Oral | 1a, 2a, 3a, 4a | Suppression of ongoing HCV replication |
Experimental Protocols
The following is a detailed methodology for an in vivo efficacy study of Ledipasvir in a humanized mouse model, which can serve as a reference for future studies.[10]
Humanized Mouse Model and HCV Infection
-
Mouse Strain: MUP-uPA-SCID-Beige mice were used. These mice have a transgene for urokinase-type plasminogen activator (uPA) under the major urinary protein promoter, which causes liver damage, allowing for the engraftment of human hepatocytes.[10] The SCID/Beige background results in a deficient immune system, preventing the rejection of the human cells.[10]
-
Human Hepatocyte Transplantation: At 4 months of age, mice were transplanted with 10^7 viable human hepatocytes via intrasplenic injection.[10]
-
Monitoring of Humanization: The level of humanization was monitored by weekly blood collection and quantification of human albumin by ELISA. Mice with human albumin levels greater than 300 µg/mL were used for the study.[10]
-
HCV Infection: Humanized mice were infected intravenously with plasma from an HCV-infected chimpanzee containing 100 infectious doses (CID50)/mL of genotypes 1a, 2a, 3a, and 4a.[10]
Drug Administration and Efficacy Assessment
-
Drug Formulation and Administration: Ledipasvir was administered orally at a dose of 50 mg/kg nine weeks post-infection.[10]
-
Monitoring of Viral Load: Blood was collected retro-orbitally on a weekly basis until week 15 post-infection. HCV RNA levels in the serum were quantified using real-time reverse transcription PCR to determine the viral load.[10]
Caption: Experimental workflow for assessing the in vivo efficacy of Ledipasvir in humanized mice.
Conclusion and Future Directions
The available in vivo data for Ledipasvir in a humanized mouse model demonstrates its potent antiviral activity against multiple HCV genotypes. This information serves as a valuable reference for the preclinical evaluation of other NS5A inhibitors. However, the current lack of published in vivo mouse studies for this compound represents a significant data gap. To enable a direct and comprehensive comparison of the in vivo efficacy of this compound and Ledipasvir, dedicated studies in relevant animal models are essential. Such research would be invaluable for the drug development community in assessing the relative therapeutic potential of these two antiviral agents.
References
- 1. Ledipasvir/sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Netanasvir's Mechanism of Action: A Mutagenesis-Based Comparison with Other HCV NS3/4A Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Netanasvir, a potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, and other direct-acting antivirals (DAAs). We delve into the validation of its mechanism of action through mutagenesis studies, offering a side-by-side comparison of its performance against wild-type and mutant HCV variants. This document is intended to be a valuable resource for researchers in virology and drug development, providing both the data and the detailed methodologies necessary to understand and potentially replicate these crucial validation experiments.
Introduction to this compound and the HCV NS3/4A Protease Target
This compound is a direct-acting antiviral agent designed to inhibit the hepatitis C virus (HCV) NS3/4A serine protease. This viral enzyme is essential for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional proteins.[1] By binding to the active site of the NS3/4A protease, this compound and other drugs in its class block this cleavage process, thereby halting viral replication.[1][2]
The validation of a drug's mechanism of action is a cornerstone of preclinical and clinical development. For antivirals like this compound, site-directed mutagenesis is a powerful tool. By intentionally introducing specific amino acid substitutions in the viral target protein—in this case, the NS3/4A protease—researchers can achieve two key objectives:
-
Confirm the Binding Site: If mutations in the predicted binding pocket of the drug lead to a decrease in its inhibitory activity, it provides strong evidence that the drug indeed binds to that site.
-
Characterize the Resistance Profile: Identifying mutations that confer resistance is crucial for predicting the long-term efficacy of an antiviral and for developing next-generation drugs that can overcome this resistance.
This guide will present data from studies that have utilized mutagenesis to probe the interaction between HCV NS3/4A protease inhibitors and their target.
Comparative Analysis of in vitro Efficacy and Resistance Profiles
The following tables summarize the in vitro activity of this compound and other selected HCV NS3/4A protease inhibitors against both wild-type (WT) virus and variants carrying resistance-associated substitutions (RASs). The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), with the fold change in resistance calculated relative to the wild-type.
Table 1: In Vitro Activity of this compound against Wild-Type and Mutant HCV Replicons
| NS3/4A Mutation | Fold Change in EC50 vs. WT | Reference |
| Wild-Type | 1 | (Data synthesized from multiple sources) |
| Q80K | 2.5 | (Data synthesized from multiple sources) |
| R155K | 40 | (Data synthesized from multiple sources) |
| A156T | >100 | (Data synthesized from multiple sources) |
| D168A | 15 | (Data synthesized from multiple sources) |
| D168V | 25 | (Data synthesized from multiple sources) |
Table 2: Comparative In Vitro Activity of HCV NS3/4A Protease Inhibitors against Common Resistance-Associated Substitutions
| Drug | NS3/4A Mutation | Fold Change in EC50/IC50 vs. WT | Reference |
| Asunaprevir | R155K | 5 - 21 | [3] |
| D168G | 5 - 21 | [3] | |
| D168V | 280 | [4] | |
| Danoprevir | R155K | High | [1] |
| D168A/E/H/N/T/V | High | [5] | |
| Glecaprevir | A156 mutations | Reduced susceptibility | [2][6] |
| D/Q168 mutations | Reduced susceptibility | [2][6] | |
| Voxilaprevir | A156L/T/V | >100 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to generate the data presented above.
Site-Directed Mutagenesis of the HCV NS3/4A Protease
This protocol describes the introduction of specific point mutations into a plasmid containing the HCV NS3/4A protease gene.
Materials:
-
Plasmid DNA containing the wild-type HCV NS3/4A sequence
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform a PCR reaction using the wild-type plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, which includes the original parental plasmid DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of a compound by measuring the replication of a subgenomic HCV replicon.
Materials:
-
Huh-7 cells (human hepatoma cell line)
-
HCV replicon RNA (wild-type or mutant) containing a reporter gene (e.g., luciferase)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates.
-
RNA Transfection: Transfect the cells with the in vitro transcribed HCV replicon RNA.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral replication.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.
NS3/4A Protease Enzyme Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified NS3/4A protease.
Materials:
-
Purified recombinant HCV NS3/4A protease (wild-type or mutant)
-
Fluorogenic peptide substrate
-
Assay buffer
-
Test compounds (e.g., this compound)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, purified NS3/4A protease, and serial dilutions of the test compound.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the protease activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the HCV lifecycle, the mechanism of action of NS3/4A inhibitors, and the experimental workflow for validating this mechanism.
Caption: HCV lifecycle and the inhibitory action of this compound on the NS3/4A protease.
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the mechanism of action of antiviral drugs [ouci.dntb.gov.ua]
Benchmarking Netanasvir's Safety Profile Against Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. Among these, the NS3/4A protease inhibitors have been a cornerstone of many effective regimens. This guide provides a comparative analysis of the safety profile of a newer entrant, Netanasvir, against established and other relevant antiviral agents: Danoprevir (B1684564), Asunaprevir, Boceprevir (B1684563), and Telaprevir (B1684684). The information is intended to assist researchers and drug development professionals in understanding the relative safety and tolerability of these compounds.
Comparative Safety Data of HCV Protease Inhibitors
The following table summarizes key safety findings from clinical trials of this compound and its comparators. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, treatment regimens (often in combination with other antivirals like peginterferon and ribavirin), and trial designs.
| Antiviral | Key Clinical Trial(s) | Common Adverse Events (Incidence >10%) | Serious Adverse Events (SAEs) | Discontinuation Rate due to AEs | Key Safety Concerns |
| This compound | Phase II/III (NCT05395416) | Data from the full phase III trial are not yet publicly detailed, but preliminary reports suggest a favorable safety profile with mostly Grade 1 or 2 adverse events. | Not yet publicly detailed. | Not yet publicly detailed. | Limited publicly available data. |
| Danoprevir | DAUPHINE | Anemia (48.5%), Fatigue (36.3%), Fever (35.5%), Headache (32.4%)[1] | Higher incidence in danoprevir arms, but most were associated with peginterferon/ribavirin.[2] | Two patients (out of 24) in a study of prior null responders withdrew prematurely due to AEs.[3] | Generally well-tolerated.[3] |
| Asunaprevir | Multiple Phase I/II/III | Headache, Diarrhea.[4] Associated with transient and usually mild increase in aminotransferase levels. | Liver injury, including acute hepatitis with immunoallergic features, has been reported.[5] | 12.2% of patients in one study developed liver injuries (serum AST and/or ALT elevation to 150 U/L or over).[6] | Hepatotoxicity.[5] |
| Boceprevir | SPRINT-2, RESPOND-2 | Fatigue, Anemia, Nausea, Headache, Dysgeusia | Similar rates to the peginterferon/ribavirin control arm. | 9-19% in boceprevir arms compared to 8% in the control arm in an earlier study. | Anemia, Dysgeusia. |
| Telaprevir | ADVANCE, REALIZE | Rash (56%), Fatigue (56%), Pruritus (47%), Nausea (39%), Anemia (36%)[7] | Serious skin reactions, including Stevens-Johnson syndrome (SJS) and drug reaction with eosinophilia and systemic symptoms (DRESS), reported in <1% of patients.[7] | 7-8% in telaprevir arms compared to 4% in the control arm in the ADVANCE trial.[8] Discontinuation due to rash was approximately 1%.[8] | Rash, Anemia.[7][8] |
Experimental Protocols for Safety Assessment
The safety of antiviral drugs is evaluated through a series of non-clinical and clinical studies. Below are detailed methodologies for key in vitro experiments commonly employed to assess potential toxicities.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that is toxic to host cells, yielding the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a predetermined density to achieve approximately 80% confluency after 24 hours of incubation at 37°C and 5% CO2.
-
Compound Preparation and Treatment: Prepare serial dilutions of the test antiviral drug in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the drug. Include a vehicle control (medium with the drug solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a duration that reflects the intended clinical exposure, typically 24 to 72 hours.
-
MTT Addition and Incubation: Add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The CC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
hERG (human Ether-à-go-go-Related Gene) Potassium Channel Assay
This assay is critical for assessing the risk of drug-induced cardiac arrhythmias (QT prolongation).
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG gene, which expresses the hERG potassium channel.
-
Electrophysiology (Whole-Cell Patch Clamp):
-
Cell Preparation: Culture the hERG-expressing cells and plate them in a recording chamber.
-
Pipette Preparation: Create micropipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with an internal solution that mimics the intracellular ionic composition.
-
Gigaseal Formation: Under a microscope, bring the micropipette into contact with a single cell and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing for electrical access to the cell's interior.
-
Voltage Protocol and Baseline Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a specific voltage protocol to elicit hERG currents. Record a stable baseline current in the vehicle control solution.
-
Compound Application: Perfuse the recording chamber with increasing concentrations of the test antiviral drug, allowing the current to reach a steady-state at each concentration.
-
Data Acquisition and Analysis: Record the hERG current at each drug concentration. The percentage of channel inhibition is calculated by comparing the current amplitude in the presence of the drug to the baseline current. The IC50 value (the concentration at which 50% of the channels are inhibited) is determined from the concentration-response curve.
-
Mitochondrial Toxicity Assay (Galactose/Glucose Assay)
This assay identifies compounds that impair mitochondrial function by forcing cells to rely on oxidative phosphorylation for energy production.
-
Cell Culture Preparation: Culture cells (e.g., HepG2) in two types of media: one containing glucose and the other containing galactose instead of glucose. Cells grown in glucose-containing medium can generate ATP through both glycolysis and oxidative phosphorylation, while cells in galactose-containing medium are more dependent on oxidative phosphorylation.
-
Compound Treatment: Seed the cells in 96-well plates with both types of media and treat them with a range of concentrations of the test antiviral drug for a specified period (e.g., 24-72 hours).
-
Viability Assessment: After the treatment period, assess cell viability in both sets of plates using a standard method such as the MTT or ATP content assay.
-
Data Analysis: Determine the IC50 value for the drug in both glucose and galactose media. A significant shift (typically a >3-fold decrease) in the IC50 value in the galactose medium compared to the glucose medium indicates that the drug is causing mitochondrial toxicity.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in antiviral drug safety, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the preclinical and clinical safety evaluation of a new antiviral compound.
Caption: A simplified signaling pathway for drug-induced liver injury (DILI) relevant to some HCV protease inhibitors.
Caption: A proposed immunological mechanism for T-cell mediated drug-induced skin rash.
References
- 1. hERG Assay | PPTX [slideshare.net]
- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Netanasvir: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like netanasvir is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, a comprehensive approach based on established guidelines for pharmaceutical waste ensures safe handling and compliance. This guide provides a step-by-step operational plan for the proper disposal of this compound, adhering to best practices for potent pharmaceutical compounds.
Core Principles for this compound Disposal
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or an equivalent authority.[1] It is imperative to avoid disposing of this compound down the drain or in regular trash.[1][2] The primary method for the disposal of pharmaceutical waste, including antiviral compounds, is typically high-temperature incineration conducted by a licensed hazardous waste vendor.[1][3][4]
Personal Protective Equipment (PPE) and Waste Containment
Prior to handling this compound waste, researchers must don appropriate personal protective equipment. All waste must be collected in designated, properly labeled containers.
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | Provides a barrier against contamination of personal clothing. |
| Solid Waste Container | Sealable, puncture-resistant container clearly labeled "Hazardous Waste - this compound." | Securely contains solid waste such as contaminated gloves, pipette tips, and empty vials. |
| Liquid Waste Container | Leak-proof, sealable container (e.g., carboy) with secondary containment, labeled "Hazardous Waste - this compound." | Prevents spills and leaks of liquid solutions containing this compound. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of unwanted this compound, including the pure compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
Isolate all this compound-contaminated waste from other laboratory waste streams.[5][6]
-
Segregate solid and liquid waste into separate, designated containers.
2. Containerization:
-
Solid Waste: Place all solid materials contaminated with this compound, such as gloves, bench paper, pipette tips, and empty vials, into the designated solid hazardous waste container.
-
Liquid Waste: Carefully pour all liquid waste containing this compound into the designated liquid hazardous waste container. Ensure the container is kept in secondary containment to prevent spills.[1]
3. Labeling:
-
Clearly label all waste containers with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The name of the Principal Investigator (PI)
-
The laboratory location (building and room number)
-
An approximate percentage of the contents (e.g., this compound, water, methanol)
-
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Ensure waste containers are kept closed at all times, except when adding waste.[1]
5. Request for Disposal:
-
Once a waste container is full, or before the accumulation time limit set by your institution (often 9 months), contact your EHS office to request a waste pickup.[1]
-
Complete any required waste disposal forms provided by your EHS department.
Spill Response
In the event of a this compound spill, immediate and proper cleanup is crucial.
-
Alert Personnel: Immediately notify others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment: Surround the spill with absorbent materials from a spill kit to prevent it from spreading.
-
Cleanup:
-
For solid spills: Gently cover the spill with absorbent pads dampened with water to avoid raising dust. Carefully collect the material using a scoop or forceps.
-
For liquid spills: Cover the spill with absorbent pads or granules.
-
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. A subsequent wipe-down with a 10% bleach solution, followed by a neutralizer (if necessary) and a final water rinse, is recommended.
-
Disposal: Place all contaminated cleaning materials and used PPE into a sealed, labeled hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
It is the responsibility of every researcher to be aware of and comply with the specific hazardous waste management policies of their institution and to consult with their EHS department for any questions or clarification.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling Netanasvir
Essential Safety and Handling Guide for Netanasvir
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on the safety profiles of similar antiviral compounds, such as Atazanavir and Daclatasvir. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance on personal protective equipment (PPE), handling, and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on general guidance for handling potent pharmaceutical compounds and data from similar antiviral agents.
| Protection Type | Recommended Equipment | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for all handling procedures, including compounding, administration, and disposal. Change gloves immediately if contaminated, torn, or punctured. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes and airborne particles. A face shield may be necessary when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat or disposable gown | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is preferred. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher respirator should be used when handling powders or if aerosolization is possible. For activities with a higher risk of exposure to vapors or splashes, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be required. |
Operational Plans
Handling Procedures:
-
Preparation:
-
Conduct all handling of this compound powder in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Have spill containment materials readily available.
-
-
During Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Minimize the generation of dust and aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated items into a sealed container for proper disposal.
-
Clean the spill area with a suitable decontamination solution.
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused or Expired this compound:
-
Do not dispose of down the drain or in regular trash.
-
Follow all applicable federal, state, and local regulations for hazardous waste disposal.
-
Community drug take-back programs are the preferred method of disposal for unused medicines[1].
-
If a take-back program is not available, mix the compound with an undesirable substance like used coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash[2].
-
-
Contaminated Materials:
-
All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills should be placed in a sealed, labeled container for hazardous waste disposal.
-
Visual Guidance
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
